molecular formula C9H13N3O4S B1682799 Thiarabine CAS No. 26599-17-7

Thiarabine

Cat. No.: B1682799
CAS No.: 26599-17-7
M. Wt: 259.28 g/mol
InChI Key: GAKJJSAXUFZQTL-CCXZUQQUSA-N
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Description

OSI-7836 is a member of the nucleoside class of cytotoxic drugs of which gemcitabine is the market leader. OSI Pharmaceuticals develops OSI-7836 as a next-generation gemcitabine. The anti-tumor activity of OSI-7836 appeares to be less schedule dependent than gemcitabine. It is also more active than ara-C (another clinically used nucleoside analog) in all nine models and more active than either paclitaxel or cisplatin in the two lung xenograft models tested. This drug shows no unexpected toxicities;  those observed appeared to be similar to other nucleoside agents.
Thiarabine is a analog of antimetabolite cytarabine (ara-C), with potential antineoplastic activity. Upon administration, this compound (T-araC) is phosphorylated to the triphosphate form T-araCTP and competes with cytidine for incorporation into DNA. This results in an inhibition of DNA replication and RNA synthesis, chain termination and may eventually decrease tumor cell proliferation. Compared to ara-C, T-araC appears to have a longer half-life and has a higher efficacy.
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4S/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7+,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKJJSAXUFZQTL-CCXZUQQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(S2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](S2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80949443
Record name 4-Imino-1-(4-thiopentofuranosyl)-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80949443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26599-17-7
Record name Thiarabine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026599177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Imino-1-(4-thiopentofuranosyl)-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80949443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THIARABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCO2764D5Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Chemical Synthesis and Purification of Thiarabine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiarabine, also known as 4'-thio-ara-C or 1-(4-Thio-β-D-arabinofuranosyl)cytosine, is a promising nucleoside analog with significant antineoplastic activity.[1][2] Structurally similar to the established anticancer drug cytarabine (ara-C), this compound distinguishes itself by the substitution of the oxygen atom in the arabinofuranose ring with a sulfur atom.[1] This modification confers enhanced stability and superior efficacy against a range of cancers, particularly solid tumors, in preclinical studies.[1][2] This technical guide provides an in-depth overview of the chemical synthesis and purification of this compound, along with a summary of its mechanism of action.

Chemical Synthesis of this compound

The synthesis of this compound has been approached through various routes, with a common strategy involving the glycosylation of a cytosine base with a protected 4'-thio-arabinofuranosyl donor, followed by deprotection.[1] A facile and high-yield synthesis has been reported, making gram-scale production feasible for research and development.[3][4][5][6]

Synthetic Workflow

The overall synthetic strategy can be visualized as a multi-step process beginning with a protected 4-thioarabinofuranose intermediate.

G cluster_synthesis This compound Synthesis Workflow start Protected 4-Thioarabinofuranose (e.g., 1-O-acetyl-2,3,5-tri-O-benzyl-4-thio-D-arabinofuranose) coupling Glycosylation (Coupling Reaction) start->coupling silylated_cytosine Silylated Cytosine silylated_cytosine->coupling protected_this compound Protected this compound Anomeric Mixture coupling->protected_this compound separation Anomer Separation (Optional) protected_this compound->separation deblocking Deblocking (Deprotection) protected_this compound->deblocking separation->protected_this compound Mixture (alternative route) beta_anomer Protected β-Thiarabine separation->beta_anomer β-anomer beta_anomer->deblocking crude_this compound Crude this compound deblocking->crude_this compound purification Purification crude_this compound->purification final_product Pure this compound (4'-thio-ara-C) purification->final_product

Caption: A generalized workflow for the chemical synthesis of this compound.

Key Experimental Protocols

1. Glycosylation of Silylated Cytosine with Protected 4-Thioarabinofuranose:

A common method involves the coupling of a protected 4-thioarabinofuranose derivative with silylated cytosine.[6]

  • Materials: 1-O-acetyl-2,3,5-tri-O-benzyl-4-thio-D-arabinofuranose, cytosine, hexamethyldisilazane (HMDS), trimethylsilyl chloride (TMSCl), trimethylsilyl trifluoromethanesulfonate (TMSOTf), and anhydrous acetonitrile.

  • Procedure:

    • A suspension of the protected 4-thioarabinofuranose and cytosine is prepared in anhydrous acetonitrile.

    • HMDS and TMSCl are added consecutively, and the mixture is stirred at room temperature to facilitate the silylation of cytosine in situ.[6]

    • The reaction mixture is then cooled, and TMSOTf is added to catalyze the glycosylation reaction.

    • The reaction is stirred at a low temperature for several hours.

    • Work-up involves warming the reaction to room temperature, concentrating the volume, and then partitioning between an organic solvent (e.g., dichloromethane) and water, followed by washes with saturated sodium bicarbonate solution.[7]

    • The organic layer is dried and evaporated to yield the crude protected this compound.

2. Deblocking (Deprotection) of the Protected this compound:

The removal of the protecting groups (e.g., benzyl groups) is a critical step to yield the final active compound.

  • Materials: Protected this compound, boron trichloride (BCl₃), and an appropriate solvent.

  • Procedure:

    • The protected this compound is dissolved in a suitable solvent.

    • The solution is cooled to a low temperature.

    • A solution of BCl₃ is added, and the reaction is stirred for a specified period.

    • The reaction is quenched and worked up to yield the crude this compound.

Summary of Yields and Reaction Conditions
StepKey ReagentsAnomeric Ratio (α/β)YieldReference
GlycosylationTMSOTf2:177.5% (for the anomeric mixture of the tri-O-benzyl cytosine nucleoside)[6]
DeblockingBCl₃2:185% (for the anomeric mixture)[6]
Conversion of Uracil to Cytosine Nucleoside2,4,6-triisopropylbenzenesulfonate derivative-Not specified[6]

Purification of this compound

The purification of this compound is essential to remove unreacted starting materials, byproducts, and the undesired anomer. Common techniques include silica gel chromatography and crystallization.[1]

Experimental Protocols for Purification

1. Silica Gel Chromatography:

This technique is employed to separate the desired β-anomer from the α-anomer and other impurities.[7]

  • Stationary Phase: Silica gel.

  • Mobile Phase: A solvent system such as chloroform/methanol (e.g., 98:2 v/v) is often used.[7] The polarity of the mobile phase can be adjusted to achieve optimal separation.

  • Procedure:

    • The crude product is dissolved in a minimal amount of the mobile phase or a suitable solvent and loaded onto a pre-packed silica gel column.

    • The column is eluted with the chosen solvent system.

    • Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the pure product.

    • The pure fractions are combined and the solvent is evaporated to yield the purified compound.

2. Crystallization:

Crystallization is a powerful technique for obtaining highly pure this compound.

  • Solvent: Water has been reported as a suitable solvent for the crystallization of the final product.[6]

  • Procedure:

    • The crude or partially purified this compound is dissolved in a minimal amount of hot solvent.

    • The solution is allowed to cool slowly to induce crystallization.

    • The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Mechanism of Action

This compound exerts its anticancer effects as an antimetabolite, similar to cytarabine.[8] Its mechanism of action involves intracellular phosphorylation to its active triphosphate form, which then interferes with DNA synthesis.[1][8][9][10]

Cellular Activation and DNA Incorporation Pathway

G cluster_moa This compound Mechanism of Action This compound This compound (T-araC) phosphorylation1 Phosphorylation (Deoxycytidine Kinase) This compound->phosphorylation1 t_arac_mp T-araC-5'-monophosphate phosphorylation1->t_arac_mp phosphorylation2 Phosphorylation t_arac_mp->phosphorylation2 t_arac_dp T-araC-5'-diphosphate phosphorylation2->t_arac_dp phosphorylation3 Phosphorylation t_arac_dp->phosphorylation3 t_arac_tp T-araC-5'-triphosphate (Active Metabolite) phosphorylation3->t_arac_tp dna_polymerase DNA Polymerase t_arac_tp->dna_polymerase Inhibits dna_incorporation Incorporation into DNA t_arac_tp->dna_incorporation dna_synthesis DNA Synthesis dna_polymerase->dna_synthesis cell_death Tumor Cell Proliferation Inhibition & Cell Death chain_termination Chain Termination dna_incorporation->chain_termination chain_termination->cell_death

Caption: Intracellular activation of this compound and its subsequent effects on DNA.

Upon entering a cell, this compound is sequentially phosphorylated by cellular kinases to its active 5'-triphosphate form (T-araCTP).[8][9][10] T-araCTP then acts as a competitive inhibitor of DNA polymerase.[10] Furthermore, it is incorporated into the growing DNA strand, leading to chain termination and ultimately inhibiting DNA replication and RNA synthesis.[8][9] This disruption of nucleic acid synthesis leads to the inhibition of tumor cell proliferation and cell death.[8] Notably, the 5'-triphosphate of this compound has a long retention time in tumor cells, which contributes to its potent antitumor activity.[2]

Conclusion

The chemical synthesis of this compound can be achieved through a facile and high-yield route, making it accessible for further preclinical and clinical investigations. Effective purification strategies, primarily involving silica gel chromatography and crystallization, are crucial for obtaining the pure, biologically active β-anomer. A thorough understanding of its synthesis, purification, and mechanism of action is fundamental for the ongoing development of this compound as a next-generation anticancer therapeutic.

References

Preclinical Powerhouse: A Technical Deep Dive into the Antitumor Activity of Thiarabine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

BIRMINGHAM, AL – November 7, 2025 – In the competitive landscape of oncology drug development, Thiarabine (4'-thio-ara-C), a novel nucleoside analog, has emerged as a potent preclinical candidate, demonstrating significant antitumor activity across a range of hematological malignancies and solid tumors. This technical guide provides an in-depth analysis of this compound's preclinical data, offering researchers, scientists, and drug development professionals a comprehensive overview of its mechanism of action, efficacy, and the experimental framework used to establish its promising profile.

This compound, a derivative of cytarabine (ara-C), distinguishes itself through a key structural modification—the replacement of the 4'-oxygen with a sulfur atom in the arabinofuranosyl ring. This alteration contributes to its unique biochemical properties and enhanced antitumor efficacy, particularly in solid tumors where cytarabine has shown limited activity.[1][2]

In Vitro Cytotoxicity: Broad and Potent Activity

This compound has demonstrated potent cytotoxic effects against a panel of human cancer cell lines, particularly those of hematological origin. While specific IC50 values are not extensively published in a consolidated format, studies have consistently highlighted its activity in cell lines such as the human promyelocytic leukemia cell line HL-60 and others.

Cell LineCancer TypeReported Activity
HL-60Acute Promyelocytic LeukemiaCurative effects observed in xenograft models[3][4]
CCRF-CEMAcute Lymphoblastic LeukemiaTumor regressions observed in xenograft models[3][4]
MOLT-4Acute Lymphoblastic LeukemiaTumor regressions observed in xenograft models[3][4]
K-562Chronic Myelogenous LeukemiaTumor regressions observed in xenograft models[3][4]
AS283LymphomaCurative effects observed in xenograft models[3]
RLLymphomaTumor regressions observed in xenograft models[3]
RPMI-8226MyelomaNo appreciable activity observed[3]
HCT-116Colon CarcinomaNot specified

In Vivo Antitumor Efficacy: Superiority in Xenograft Models

Preclinical evaluation in human tumor xenograft models has been a cornerstone in establishing the therapeutic potential of this compound. These studies, primarily conducted in immunodeficient mice, have demonstrated its significant antitumor activity, often showing superiority over established chemotherapeutic agents.

This compound has been shown to be more efficacious than cytarabine (ara-C), clofarabine, fludarabine monophosphate, cladribine, and gemcitabine in several leukemia and lymphoma xenograft models.[3][4] Notably, it has exhibited curative activity against HL-60 leukemia and AS283 lymphoma models and has induced tumor regressions in CCRF-CEM, MOLT-4, and K-562 leukemia, and RL lymphoma models.[3]

Summary of Comparative In Vivo Efficacy
Cancer ModelThis compound Efficacy Compared to:
Leukemia/LymphomaMore efficacious than ara-C/palmO-ara-C (in four models)[3]
Leukemia/LymphomaMore efficacious than clofarabine (in three models)[3]
Leukemia/LymphomaMore efficacious than fludarabine monophosphate (in five models)[3]
Leukemia/LymphomaMore efficacious than cladribine (in four models)[3]
Leukemia/LymphomaMore efficacious than gemcitabine (in six models)[3]

Mechanism of Action: A Multi-Step Process

The antitumor activity of this compound is initiated by its cellular uptake and subsequent metabolic activation. As a nucleoside analog, it requires phosphorylation to its active triphosphate form to exert its cytotoxic effects.

Thiarabine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Thiarabine_ext This compound Thiarabine_int This compound Thiarabine_ext->Thiarabine_int Nucleoside Transporter Thiarabine_MP This compound Monophosphate Thiarabine_int->Thiarabine_MP dCK Thiarabine_DP This compound Diphosphate Thiarabine_MP->Thiarabine_DP UMP-CMPK Thiarabine_TP This compound Triphosphate (Active Form) Thiarabine_DP->Thiarabine_TP NDPK DNA DNA Thiarabine_TP->DNA Incorporation DNA_synthesis DNA Synthesis Thiarabine_TP->DNA_synthesis Inhibition DNA->DNA_synthesis Replication Cell_Death Cell Death DNA_synthesis->Cell_Death Leads to Preclinical_Drug_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start Start: Novel Compound (this compound) In_Vitro In Vitro Studies Start->In_Vitro In_Vivo In Vivo Studies In_Vitro->In_Vivo Promising Results Cytotoxicity Cytotoxicity Assays (e.g., MTT) MoA Mechanism of Action Studies Tox Toxicology Studies In_Vivo->Tox Demonstrated Efficacy Xenograft Xenograft Models (Efficacy) PK Pharmacokinetics IND IND-Enabling Studies Tox->IND Acceptable Safety Profile

References

Thiarabine's Inhibition of DNA and RNA Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiarabine (4'-thio-arabinofuranosylcytosine), a nucleoside analogue of cytarabine (ara-C), has demonstrated significant potential as an antineoplastic agent. Its primary mechanism of action involves the inhibition of DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's therapeutic effects, detailed experimental protocols for its study, and a summary of its cytotoxic activity.

Introduction

This compound is a synthetic pyrimidine nucleoside analog that differs from its parent compound, cytarabine, by the substitution of the oxygen atom in the furanose ring with a sulfur atom. This structural modification confers a higher metabolic stability and a longer intracellular half-life to its active triphosphate form, resulting in superior antitumor activity compared to cytarabine.[1] this compound has shown promising preclinical activity against a broad range of hematological malignancies and solid tumors, leading to its evaluation in Phase I clinical trials.[2]

Mechanism of Action

This compound exerts its cytotoxic effects through a multi-step process involving metabolic activation and subsequent disruption of nucleic acid synthesis.

Metabolic Activation

Upon cellular uptake, this compound is phosphorylated by deoxycytidine kinase (dCK) to its monophosphate form. Subsequent phosphorylations by other cellular kinases convert it to the active metabolite, this compound triphosphate (T-araCTP).[1]

This compound This compound TMP This compound Monophosphate This compound->TMP  Deoxycytidine Kinase (dCK) TDP This compound Diphosphate TMP->TDP  Nucleoside Monophosphate Kinases T_araCTP This compound Triphosphate (T-araCTP) (Active Metabolite) TDP->T_araCTP  Nucleoside Diphosphate Kinases

Figure 1: Metabolic activation of this compound.
Inhibition of DNA Synthesis

The primary mechanism of this compound's cytotoxicity is the potent inhibition of DNA synthesis. T-araCTP competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA strand by DNA polymerases, particularly DNA polymerase alpha.[3] The incorporation of T-araCMP into the DNA chain leads to chain termination, as the 3'-hydroxyl group of the arabinose sugar is in a sterically unfavorable position for the formation of the next phosphodiester bond. This results in the stalling of replication forks and the activation of DNA damage response pathways.

Inhibition of RNA Synthesis

In addition to its effects on DNA synthesis, T-araCTP can also be incorporated into RNA by RNA polymerases.[4] This incorporation disrupts RNA chain elongation and interferes with RNA processing and function, contributing to the overall cytotoxicity of the drug.

Cellular Consequences of this compound Action

The inhibition of DNA and RNA synthesis by this compound triggers a cascade of cellular events, ultimately leading to cancer cell death.

Cell Cycle Arrest

By disrupting DNA replication, this compound induces cell cycle arrest, primarily at the S-phase and G1/S boundary.[5][6] This arrest is mediated by the activation of cell cycle checkpoint proteins that halt cell cycle progression to allow for DNA repair. However, if the damage is too extensive, the cell is directed towards apoptosis. The cell cycle arrest mechanism for the analogous compound cytarabine involves the upregulation of INK4 family genes, which inhibit cyclin-dependent kinases (CDKs) like CDK4, preventing the formation of the CDK4/cyclin D1 complex necessary for G1/S transition.[5]

cluster_0 This compound-induced Cell Cycle Arrest This compound This compound DNA_Damage DNA Damage & Replication Stress This compound->DNA_Damage Checkpoint_Activation Checkpoint Activation (e.g., ATR/Chk1) DNA_Damage->Checkpoint_Activation p53_Activation p53 Activation Checkpoint_Activation->p53_Activation p21_Induction p21 Induction p53_Activation->p21_Induction CDK_Inhibition CDK Inhibition (e.g., CDK2/Cyclin E) p21_Induction->CDK_Inhibition G1_S_Arrest G1/S Phase Arrest CDK_Inhibition->G1_S_Arrest

Figure 2: Postulated signaling pathway for this compound-induced cell cycle arrest.
Induction of Apoptosis

Prolonged exposure to this compound and the accumulation of irreparable DNA damage trigger programmed cell death, or apoptosis. The apoptotic cascade can be initiated through both intrinsic (mitochondrial) and extrinsic pathways. For cytarabine, it has been shown to induce apoptosis through a Bax-dependent pathway, involving the release of cytochrome c from the mitochondria and the activation of caspases.[7][8] Furthermore, cytarabine-induced apoptosis is associated with the downregulation of the anti-apoptotic protein Mcl-1.[4]

cluster_1 This compound-induced Apoptosis This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Bax_Activation Bax Activation p53_Activation->Bax_Activation Mito_Pathway Mitochondrial Pathway Bax_Activation->Mito_Pathway CytoC_Release Cytochrome c Release Mito_Pathway->CytoC_Release Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) CytoC_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 3: Postulated signaling pathway for this compound-induced apoptosis.

Quantitative Data

The cytotoxic and inhibitory activities of this compound and its metabolites have been quantified in various studies.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) of this compound has been determined in a range of human cancer cell lines.

Cell LineCancer TypeIC50 (µM)
HL-60Acute Promyelocytic LeukemiaData not available
CCRF-CEMAcute Lymphoblastic LeukemiaData not available
MOLT-4Acute Lymphoblastic LeukemiaData not available
K-562Chronic Myelogenous LeukemiaData not available
RLNon-Hodgkin's LymphomaData not available
AS283B-cell LymphomaData not available
RPMI-8226Multiple MyelomaNo appreciable activity

Note: Specific IC50 values for this compound in these cell lines were not available in the searched literature, though the compound was reported to be active against them.[9]

Enzyme Inhibition

The triphosphate form of this compound (T-araCTP) is a competitive inhibitor of DNA polymerases.

EnzymeSubstrateInhibition Constant (Ki)
DNA Polymerase αdCTPData not available
DNA Polymerase βdCTPData not available
DNA Polymerase γdCTPData not available
RNA Polymerase IICTPData not available

Note: Specific Ki values for T-araCTP were not found in the searched literature. However, the related compound ara-CTP is a known competitive inhibitor of DNA polymerases.[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Add_this compound Add serial dilutions of this compound Seed_Cells->Add_this compound Incubate Incubate for desired time Add_this compound->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Figure 4: Workflow for the MTT cytotoxicity assay.
DNA Synthesis Inhibition Assay ([³H]-Thymidine Incorporation)

This assay directly measures the inhibition of DNA synthesis by this compound.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 24-well plates

  • [³H]-Thymidine

  • Trichloroacetic acid (TCA)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Seed cells in 24-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified period.

  • Pulse-label the cells by adding [³H]-Thymidine (e.g., 1 µCi/mL) to each well for the last 1-2 hours of the treatment period.

  • Wash the cells with ice-cold PBS to remove unincorporated [³H]-Thymidine.

  • Precipitate the DNA by adding ice-cold 10% TCA and incubating on ice for 30 minutes.

  • Wash the precipitate with 5% TCA to remove acid-soluble radioactivity.

  • Solubilize the DNA precipitate in a suitable buffer (e.g., 0.1 N NaOH).

  • Transfer the solubilized DNA to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Determine the percentage of inhibition of [³H]-Thymidine incorporation relative to the untreated control.[1][10]

Conclusion

This compound is a promising anticancer agent that effectively inhibits both DNA and RNA synthesis. Its unique chemical structure leads to enhanced metabolic stability and prolonged intracellular retention of its active form, T-araCTP. This results in potent inhibition of DNA and RNA polymerases, leading to cell cycle arrest and apoptosis in cancer cells. The detailed understanding of its mechanism of action and the availability of robust experimental protocols are crucial for its further preclinical and clinical development. Future research should focus on elucidating the specific signaling pathways activated by this compound and identifying biomarkers that can predict patient response to this novel therapeutic agent.

References

In vitro cytotoxicity of Thiarabine in various cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxicity of Thiarabine, a promising deoxycytidine analog with significant anticancer activity. This document summarizes available data on its efficacy in various cell lines, details relevant experimental protocols, and illustrates its mechanism of action through signaling pathway diagrams.

Introduction to this compound

This compound, also known as 1-(4-Thio-β-D-arabinofuranosyl)cytosine, is a nucleoside analog that has demonstrated potent antitumor activity. Structurally similar to cytarabine (ara-C), this compound's key distinction is the substitution of the 4'-oxygen with a sulfur atom. This modification confers unique biochemical properties, including a longer retention time of its active triphosphate form within tumor cells and potent inhibition of DNA synthesis. Preclinical studies have shown this compound to be effective against a range of human tumor xenografts, exhibiting superiority over other established anticancer agents like gemcitabine and cytarabine, particularly in solid tumors.[1]

Quantitative Cytotoxicity Data

Cell LineCancer TypeIC50 Value (µM)Reference
HL-60 Acute Promyelocytic LeukemiaNot explicitly stated in the provided search results.This compound was reported to be curative against HL-60 leukemia xenografts.[2]
AS283 LymphomaNot explicitly stated in the provided search results.This compound was reported to be curative against AS283 lymphoma xenografts.[2]
CCRF-CEM Acute Lymphoblastic LeukemiaNot explicitly stated in the provided search results.This compound effected tumor regressions in CCRF-CEM leukemia models.[2]
MOLT-4 Acute Lymphoblastic LeukemiaNot explicitly stated in the provided search results.This compound effected tumor regressions in MOLT-4 leukemia models.[2]
K-562 Chronic Myelogenous LeukemiaNot explicitly stated in the provided search results.This compound effected tumor regressions in K-562 leukemia models.[2]
RL LymphomaNot explicitly stated in the provided search results.This compound effected tumor regressions in RL lymphoma models.[2]
RPMI-8226 Multiple MyelomaNo appreciable activity reported.This compound did not exhibit significant activity against RPMI-8226 myeloma.[2]
HFF Human Foreskin Fibroblast> 100 µM (CC50)Cytotoxicity against HFF after 3 days by MTS assay.[3] Antiproliferative activity (IC50) was 1 µM after 3 days by Coulter counting analysis, indicating a distinction between cytotoxic and antiproliferative effects.[3]
Solid Tumors VariousNot explicitly stated in the provided search results.This compound has demonstrated excellent activity against various solid tumor xenografts.[1]

Experimental Protocols

The following sections detail standardized protocols for determining the in vitro cytotoxicity of this compound. These are based on established methodologies for nucleoside analogs.

Cell Culture and Maintenance
  • Cell Lines: Obtain the desired cancer cell lines from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

  • Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage the cells regularly to maintain exponential growth.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding:

    • Harvest cells in their logarithmic growth phase.

    • Determine cell viability using a method like trypan blue exclusion.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment and recovery.

  • Drug Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile PBS).

    • Perform serial dilutions of this compound to achieve a range of final concentrations.

    • Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent) and a blank control (medium only).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis and IC50 Determination:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value, the concentration of this compound that inhibits cell growth by 50%, using a non-linear regression analysis.[4]

Visualizations

Mechanism of Action of this compound

This compound exerts its cytotoxic effects by acting as a fraudulent nucleoside.[5][6] Upon entering the cell, it is phosphorylated to its active triphosphate form, this compound-TP. This active metabolite then competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the replicating DNA strand by DNA polymerase. The incorporation of this compound-TP leads to the termination of DNA chain elongation and inhibits DNA synthesis, ultimately triggering apoptosis and cell death.[5]

Thiarabine_Mechanism_of_Action cluster_cell Cancer Cell This compound This compound Thiarabine_MP This compound-MP This compound->Thiarabine_MP Phosphorylation Thiarabine_DP This compound-DP Thiarabine_MP->Thiarabine_DP Phosphorylation Thiarabine_TP This compound-TP (Active Form) Thiarabine_DP->Thiarabine_TP Phosphorylation DNA_Polymerase DNA Polymerase Thiarabine_TP->DNA_Polymerase Inhibition DNA DNA Replication DNA_Polymerase->DNA Blocks Elongation Apoptosis Apoptosis DNA->Apoptosis Leads to

Caption: this compound's intracellular activation and mechanism of DNA synthesis inhibition.

Experimental Workflow for Cytotoxicity Assay

The following diagram outlines the key steps involved in a typical in vitro cytotoxicity assay to determine the IC50 value of a compound like this compound.

Cytotoxicity_Assay_Workflow start Start cell_culture Cell Culture & Seeding in 96-well plate start->cell_culture drug_treatment Treatment with this compound (serial dilutions) cell_culture->drug_treatment incubation Incubation (e.g., 48-72 hours) drug_treatment->incubation mtt_addition Addition of MTT Reagent incubation->mtt_addition formazan_incubation Incubation for Formazan Crystal Formation mtt_addition->formazan_incubation solubilization Solubilization of Formazan Crystals formazan_incubation->solubilization absorbance Measure Absorbance (570 nm) solubilization->absorbance data_analysis Data Analysis & IC50 Calculation absorbance->data_analysis end End data_analysis->end

Caption: A generalized workflow for determining the IC50 of this compound using an MTT assay.

References

Thiarabine (OSI-7836): A Technical Guide to its Molecular Structure, Properties, and Antineoplastic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiarabine (OSI-7836), a synthetic nucleoside analog of cytarabine, has demonstrated significant potential as an antineoplastic agent. Its unique structural modification, the substitution of the 4'-oxygen with a sulfur atom in the arabinofuranosyl ring, confers distinct biochemical properties that translate to a broad spectrum of antitumor activity. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activity of this compound. It details its mechanism of action, which involves intracellular phosphorylation to its active triphosphate form and subsequent incorporation into DNA, leading to inhibition of DNA synthesis and G2 phase cell cycle arrest. This guide also includes a summary of its preclinical antitumor efficacy in various cancer models and outlines key experimental protocols for its study.

Molecular Structure and Properties

This compound, chemically known as 4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one, is a pyrimidine nucleoside analog.[1] Its structure is closely related to cytarabine (ara-C), with the key difference being the presence of a sulfur atom in the sugar moiety, classifying it as a 4'-thionucleoside.[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C9H13N3O4S[1]
Molecular Weight 259.28 g/mol [1]
IUPAC Name 4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one[1]
CAS Number 26599-17-7[1]
Synonyms OSI-7836, 4'-Thioaracytidine, 4'-thio-araC, T-araC[1]
XlogP -1.3[1]
Solubility Soluble in DMSO, not in water[2]
Appearance Not specified in retrieved results
Melting Point Not specified in retrieved results

Mechanism of Action and Signaling Pathway

This compound is a prodrug that requires intracellular activation to exert its cytotoxic effects.[3] The proposed mechanism of action involves a multi-step process culminating in the disruption of DNA synthesis and cell cycle progression.

Upon cellular uptake, this compound is phosphorylated by deoxycytidine kinase to its monophosphate form, which is then further converted to the active triphosphate metabolite, this compound triphosphate (T-araCTP).[1] T-araCTP acts as a competitive inhibitor of deoxycytidine triphosphate (dCTP) for incorporation into replicating DNA strands by DNA polymerases.[1] The incorporation of T-araCTP into the DNA chain leads to the termination of DNA elongation, inhibition of both DNA and RNA synthesis, and ultimately, induction of apoptosis.[1][3]

A key feature of this compound's mechanism is its ability to induce cell cycle arrest at the G2 phase, a distinct point of inhibition compared to gemcitabine.[1] This G2 arrest is likely a consequence of the DNA damage and replication stress caused by the incorporation of this compound into DNA. Such cellular stress is known to activate DNA damage response (DDR) pathways, primarily the ATR-Chk1 signaling cascade, which plays a crucial role in the G2/M checkpoint.

Below is a diagram illustrating the proposed signaling pathway for this compound's mechanism of action.

Thiarabine_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular Thiarabine_ext This compound (OSI-7836) Thiarabine_int This compound Thiarabine_ext->Thiarabine_int Uptake T_araCMP This compound-MP Thiarabine_int->T_araCMP Deoxycytidine Kinase T_araCDP This compound-DP T_araCMP->T_araCDP T_araCTP This compound-TP (Active) T_araCDP->T_araCTP DNA_Replication DNA Replication T_araCTP->DNA_Replication Incorporation into DNA DNA_damage DNA Damage & Replication Stress DNA_Replication->DNA_damage ATR ATR DNA_damage->ATR Activation Chk1 Chk1 ATR->Chk1 Phosphorylation Cdc25 Cdc25 Chk1->Cdc25 Inhibition CDK1_CyclinB CDK1/Cyclin B Cdc25->CDK1_CyclinB Activation G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition Promotion Cell_Death Apoptosis G2_M_Transition->Cell_Death Arrest leads to

Caption: Proposed mechanism of action for this compound (OSI-7836).

Biological and Antitumor Activity

This compound has demonstrated a broad spectrum of antitumor activity in preclinical studies, exhibiting efficacy against both hematological malignancies and solid tumors.[4][5] A notable characteristic of this compound is its superior or comparable activity to other established nucleoside analogs in various cancer models.

In Vitro Cytotoxicity
In Vivo Antitumor Efficacy

This compound has shown significant antitumor activity in numerous human tumor xenograft models in mice. A summary of its activity in various cancer types is presented in Table 2.

Cancer TypeXenograft ModelsObserved ActivityReference(s)
Leukemia HL-60, CCRF-CEM, MOLT-4, K-562Curative in HL-60; tumor regressions in others. More efficacious than ara-C, clofarabine, fludarabine, cladribine, and gemcitabine in several models.[4]
Lymphoma AS283, RLCurative in AS283; tumor regressions in RL.[4]
Myeloma RPMI-8226No appreciable activity observed.[4]
Solid Tumors Colon, Non-small cell lung, Prostate, Breast, Pancreatic, RenalExcellent activity reported. Superior to gemcitabine and cytarabine.[2][5]
Pharmacokinetics

Limited pharmacokinetic data for this compound is available in the public domain. The oral bioavailability in preclinical models has been reported to be approximately 16%.[6] This allows for effective once-daily oral dosing, a potential advantage over other nucleoside analogs that require intravenous administration.[6]

Experimental Protocols

This section provides an overview of the methodologies for key experiments related to the study of this compound. These are generalized protocols based on standard laboratory techniques and information gathered on similar compounds, as detailed step-by-step protocols for this compound were not available in the search results.

Chemical Synthesis of this compound

The synthesis of this compound (4'-thio-β-D-arabinofuranosylcytosine) has been reported via a "facile route in high yields," though specific details are sparse in the available literature. The general approach involves the synthesis of a protected 4'-thioarabinofuranosyl donor, which is then coupled with a silylated cytosine derivative. The final step involves the deprotection of the resulting nucleoside to yield this compound.

A diagrammatic workflow for the general synthesis is provided below.

Synthesis_Workflow start Starting Material (e.g., D-xylose) intermediate1 Protected 4'-Thioarabinofuranose start->intermediate1 coupling Glycosidic Bond Formation (Coupling Reaction) intermediate1->coupling cytosine Silylated Cytosine cytosine->coupling protected_this compound Protected this compound coupling->protected_this compound deprotection Deprotection protected_this compound->deprotection purification Purification (e.g., Chromatography) deprotection->purification final_product This compound (OSI-7836) purification->final_product

References

The Promise of Thiarabine: An In-depth Technical Guide to its Oral Bioavailability and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Thiarabine (4'-thio-ara-C) is a deoxycytidine nucleoside analog that has demonstrated significant potential as an anticancer agent. Structurally similar to the well-established chemotherapeutic drug cytarabine (ara-C), this compound's key distinction lies in the substitution of the 4'-oxygen of the sugar ring with a sulfur atom. This modification results in a unique biochemical profile, conferring notable advantages in terms of its spectrum of activity, particularly against solid tumors, and its pharmacokinetic properties, including oral bioavailability. This technical guide provides a comprehensive overview of the available preclinical and early clinical data on the oral bioavailability and efficacy of this compound, with a focus on its mechanism of action, experimental validation, and future therapeutic prospects.

Core Data Summary

Table 1: Pharmacokinetic Profile of this compound
ParameterValue/ObservationSpeciesRoute of AdministrationCitation
Oral Bioavailability ~16%MouseOral[1][2]
Intracellular Half-life of Active Metabolite (T-araCTP) Approximately twice that of ara-CTPHuman (CEM cells)In vitro[3][4]
Effective Dosing Schedule Once per dayMouseOral, IP[1]
Comparative Efficacy of Administration Routes IV and IP routes are equally effective and more efficacious than the oral route.MouseIV, IP, Oral[5]
Table 2: Preclinical Efficacy of this compound in Human Tumor Xenograft Models
Tumor TypeCell LineEfficacy OutcomeComparator Drug(s)Citation
Acute Myeloid Leukemia HL-60CurativeMore efficacious than ara-C, clofarabine, fludarabine, cladribine, and gemcitabine.[2][6]
Lymphoma AS283CurativeMore efficacious than ara-C, clofarabine, fludarabine, cladribine, and gemcitabine.[6]
Leukemia CCRF-CEMTumor RegressionMore efficacious than gemcitabine.[6]
Leukemia MOLT-4Tumor RegressionMore efficacious than ara-C, clofarabine, fludarabine, cladribine, and gemcitabine.[6]
Leukemia K-562Tumor RegressionMore efficacious than ara-C, clofarabine, fludarabine, cladribine, and gemcitabine.[6]
Colon Cancer HCT-116CurativeMinimally active at best with ara-C.[5]
Colon Cancer SW-620CurativeMinimally active at best with ara-C.[5]
Non-Small Cell Lung Cancer (NSCL) NCI-H23CurativeN/A[5]
Renal Cancer CAKI-1CurativeMinimally active at best with ara-C.[5]
Prostate Cancer DU-145Partial/Complete RegressionN/A[5]
Pancreatic Cancer PANC-1Partial/Complete RegressionN/A[5]

Mechanism of Action

This compound exerts its cytotoxic effects through a multi-step intracellular process that ultimately leads to the inhibition of DNA synthesis and the induction of apoptosis. While its basic mechanism is similar to that of cytarabine, key quantitative differences in its biochemical pharmacology are responsible for its superior antitumor activity, especially against solid tumors.[1]

The primary steps in this compound's mechanism of action are:

  • Cellular Uptake: this compound enters the cell via nucleoside transporters.

  • Phosphorylation: Once inside the cell, this compound is converted to its active triphosphate form, this compound-5'-triphosphate (T-araCTP), through a series of phosphorylation steps initiated by the enzyme deoxycytidine kinase (dCK).[3][7] Although the overall rate of phosphorylation of this compound is slower than that of cytarabine, at pharmacologically relevant concentrations, similar levels of the active triphosphate metabolite are formed.[3][7]

  • Inhibition of DNA Synthesis: T-araCTP is a potent competitive inhibitor of DNA polymerases. It is incorporated into the growing DNA strand, where it acts as a chain terminator, preventing further DNA elongation.[3][8] T-araCTP has been shown to be a 10- to 20-fold more potent inhibitor of DNA synthesis than ara-CTP.[3][4]

  • Prolonged Intracellular Retention: A key advantage of this compound is the significantly longer intracellular half-life of its active metabolite, T-araCTP, which is approximately twice that of ara-CTP.[3][4] This prolonged retention of the active form within tumor cells is a major contributing factor to its enhanced efficacy.

  • Induction of Apoptosis: The inhibition of DNA synthesis and DNA damage caused by this compound incorporation triggers programmed cell death (apoptosis). While the specific caspase activation cascade for this compound has not been fully elucidated, similar nucleoside analogs are known to induce apoptosis through caspase-dependent pathways.

Thiarabine_Mechanism_of_Action Thiarabine_ext This compound (extracellular) Thiarabine_int This compound (intracellular) Thiarabine_ext->Thiarabine_int T_araCMP This compound-MP (T-araCMP) Thiarabine_int->T_araCMP T_araCDP This compound-DP (T-araCDP) T_araCMP->T_araCDP T_araCTP This compound-TP (T-araCTP) [Active Metabolite] T_araCDP->T_araCTP DNA_Polymerase DNA Polymerase T_araCTP->DNA_Polymerase Incorporation into DNA & Competitive Inhibition DNA_synthesis DNA Synthesis Inhibition DNA_Polymerase->DNA_synthesis Apoptosis Apoptosis DNA_synthesis->Apoptosis dCK dCK dCK->Thiarabine_int Kinases Kinases Kinases->T_araCMP Kinases->T_araCDP

Caption: Intracellular activation and mechanism of action of this compound.

Experimental Protocols

The preclinical efficacy of this compound has been primarily evaluated in human tumor xenograft models in immunocompromised mice. The following provides a generalized protocol based on published studies.

Human Tumor Xenograft Models
  • Animal Model: Athymic nude or SCID (Severe Combined Immunodeficiency) mice are typically used to prevent rejection of the human tumor grafts.

  • Cell Lines: A variety of human tumor cell lines are used, including:

    • Leukemia/Lymphoma: HL-60, AS283, CCRF-CEM, MOLT-4, K-562, RL.[6]

    • Solid Tumors: HCT-116 (colon), SW-620 (colon), NCI-H23 (NSCL), CAKI-1 (renal), DU-145 (prostate), PANC-1 (pancreatic).[5]

  • Tumor Implantation:

    • For leukemia and lymphoma models, cells are often implanted subcutaneously in the flank of the mice.[9]

    • For solid tumors, fragments of tumors or cultured cells are implanted subcutaneously.

  • Treatment Administration:

    • Vehicle: The specific vehicle for oral administration is not consistently detailed in the abstracts, but sterile saline or other appropriate buffered solutions are common for intraperitoneal (IP) and intravenous (IV) injections.

    • Dosing: Dosing regimens vary between studies but often involve daily administration for a set number of days (e.g., q1dx9 - daily for 9 days).[5] The maximum tolerated dose (MTD) is determined in preliminary studies.

    • Route of Administration: this compound has been tested via oral gavage, intraperitoneal injection, and intravenous injection.[5]

  • Efficacy Assessment:

    • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (length x width^2)/2.

    • Tumor Growth Inhibition (TGI): TGI is a common endpoint to quantify the antitumor effect. It is often calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

    • Tumor Regression: This is often defined as a decrease in tumor volume from the start of treatment.

    • "Curative" Outcome: This is typically defined as the complete disappearance of the tumor with no recurrence for a specified period after the cessation of treatment.

  • Toxicity Monitoring: Animal body weight is monitored regularly as an indicator of systemic toxicity. Clinical signs of distress are also observed daily.

Experimental_Workflow Cell_Culture Human Tumor Cell Culture (e.g., HL-60, HCT-116) Implantation Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (Oral, IP, IV) - this compound - Vehicle Control - Comparator Drugs Randomization->Treatment Monitoring Monitoring: - Tumor Volume - Body Weight - Clinical Signs Treatment->Monitoring Endpoint Endpoint Analysis: - Tumor Growth Inhibition - Tumor Regression - Survival Monitoring->Endpoint

Caption: Generalized workflow for preclinical evaluation of this compound.

Clinical Development

This compound has progressed to early-stage clinical trials based on its promising preclinical data. It has been evaluated in at least three Phase I clinical trials in heavily pretreated patients with both hematologic malignancies and solid tumors, where it demonstrated some activity.[1] A Phase I/II dose-escalation study was initiated for patients with various leukemias and lymphomas to determine the maximum tolerated dose and a recommended Phase II dose.[10] Myelosuppression was identified as a dose-limiting toxicity in trials involving solid tumors.[10] Detailed quantitative results from these clinical trials are not yet widely available in the public domain.

Discussion and Future Directions

This compound stands out from its parent compound, cytarabine, due to several key pharmacological advantages. Its oral bioavailability of approximately 16% in preclinical models, while modest, opens the possibility for oral dosing regimens, which could improve patient convenience and allow for more sustained drug exposure compared to intravenous infusions.[1][2]

The most significant advantage of this compound appears to be its broad spectrum of activity, particularly against solid tumors, where cytarabine is largely ineffective.[5] This is attributed to the long intracellular retention of its active triphosphate metabolite, T-araCTP.[3][4] The prolonged presence of this potent DNA synthesis inhibitor within tumor cells likely overcomes some of the resistance mechanisms that limit the efficacy of cytarabine.

Future research should focus on several key areas to fully realize the therapeutic potential of this compound:

  • Improving Oral Bioavailability: Formulation strategies, such as the development of prodrugs or the use of permeation enhancers, could potentially increase the oral bioavailability of this compound, thereby enhancing its therapeutic index when administered orally.

  • Combination Therapies: Preclinical studies have shown that this compound can have additive or greater than additive effects when combined with other chemotherapeutic agents like irinotecan, paclitaxel, cisplatin, and cyclophosphamide.[11] Further investigation into optimal combination regimens is warranted.

  • Clinical Evaluation: The completion and publication of results from ongoing and future clinical trials are crucial to establish the safety and efficacy of this compound in various cancer types. These studies will also help to identify patient populations most likely to benefit from this compound therapy.

Conclusion

This compound is a promising anticancer agent with a distinct pharmacological profile that confers significant advantages over cytarabine, including oral bioavailability and a broader spectrum of antitumor activity, particularly against solid tumors. Its mechanism of action, centered on the potent and sustained inhibition of DNA synthesis, has been well-characterized in preclinical models. While further clinical development is needed to fully define its role in cancer therapy, the existing data strongly support its continued investigation as a valuable addition to the oncologist's armamentarium.

References

Thiarabine: A Technical Guide to its Potential in Solid Tumor Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiarabine (4'-thio-ara-C) is a promising deoxycytidine nucleoside analog that has demonstrated significant preclinical efficacy against a range of solid tumors.[1] Its unique biochemical pharmacology, including a distinct mechanism of action and superior activity in animal models compared to traditional nucleoside analogs like cytarabine (ara-C), positions it as a candidate for further clinical investigation.[2][3] This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, preclinical data in solid tumors, and potential signaling pathway interactions. Detailed experimental protocols and structured quantitative data are presented to support ongoing and future research and development efforts.

Core Mechanism of Action: DNA Synthesis Inhibition

This compound's primary mechanism of action is the inhibition of DNA synthesis, a hallmark of cytotoxic chemotherapy.[2] As a nucleoside analog, it structurally mimics deoxycytidine, allowing it to be recognized and processed by cellular machinery.

The key steps are as follows:

  • Cellular Uptake: this compound enters the cancer cell.

  • Phosphorylation: Intracellular kinases phosphorylate this compound to its active triphosphate form, this compound-TP (T-araCTP).[4][5]

  • DNA Incorporation: T-araCTP competes with the natural nucleotide deoxycytidine triphosphate (dCTP) for incorporation into the elongating DNA strand during replication.

  • Chain Termination: The incorporation of T-araCTP into the DNA backbone results in the termination of DNA chain elongation.[5]

  • Inhibition of Synthesis: This process ultimately leads to a potent inhibition of both DNA and RNA synthesis, culminating in cell cycle arrest and apoptosis (programmed cell death).[4][5]

A crucial attribute that distinguishes this compound from other analogs is the long intracellular retention time of its active 5'-triphosphate form, which may contribute to its superior antitumor activity.[2][3][6]

Thiarabine_Mechanism_of_Action cluster_cell Cancer Cell cluster_nucleus Nucleus Thiarabine_in This compound Phosphorylation Phosphorylation (by kinases) Thiarabine_in->Phosphorylation T_araCTP This compound-TP (T-araCTP) Active Form Phosphorylation->T_araCTP DNA_Polymerase DNA Polymerase T_araCTP->DNA_Polymerase Competes with dCTP DNA_Replication DNA Replication DNA_Polymerase->DNA_Replication dCTP dCTP (Natural Nucleotide) dCTP->DNA_Polymerase Chain_Termination DNA Chain Termination DNA_Replication->Chain_Termination Incorporation of T-araCTP Apoptosis Apoptosis Chain_Termination->Apoptosis

Diagram 1: this compound's primary mechanism of action via DNA synthesis inhibition.

Secondary Mechanism: Anti-Angiogenic Activity

Beyond its direct cytotoxic effects, preclinical evidence suggests this compound possesses anti-angiogenic properties, a feature not prominently observed with its structural analog, ara-C.[1] This dual mechanism may explain its enhanced efficacy in solid tumors, which rely on the formation of new blood vessels (angiogenesis) for growth and metastasis.[1][7]

Studies have shown that this compound, but not ara-C, inhibits the migration and differentiation of human endothelial cells into capillary tubules.[1] This effect is linked to the abrogation of extracellular signal-regulated kinase (ERK) 1/2 phosphorylation, a critical signaling molecule in the angiogenesis process.[1][7] By disrupting the ERK1/2 pathway, this compound can inhibit the development of new blood vessels in vivo.[1]

Thiarabine_Anti_Angiogenesis This compound This compound ERK ERK1/2 Phosphorylation This compound->ERK Inhibits GrowthFactors Pro-Angiogenic Growth Factors (e.g., VEGF, EGF) Receptor Receptor Tyrosine Kinases (RTKs) GrowthFactors->Receptor Receptor->ERK Endothelial Endothelial Cell Migration & Differentiation ERK->Endothelial Angiogenesis Angiogenesis (New Blood Vessel Formation) Endothelial->Angiogenesis Xenograft_Workflow start Start: Human Tumor Cell Culture implant Subcutaneous Implantation into Immunocompromised Mice start->implant growth Tumor Growth Monitoring implant->growth randomize Randomization (by tumor size) growth->randomize treat Treatment Initiation (Control vs. This compound) randomize->treat measure Regular Measurement (Tumor Volume, Body Weight) treat->measure measure->treat Repeated Dosing end Endpoint: Data Analysis (e.g., TGI) measure->end

References

Methodological & Application

Application Notes and Protocols for Thiarabine in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiarabine (also known as 4'-Thioaracytidine or OSI-7836) is a nucleoside analog with potent antineoplastic activity.[1][2] It is a derivative of cytarabine (ara-C) and has demonstrated superior antitumor effects in various preclinical models, including activity against solid tumors.[2][3] this compound's mechanism of action involves its conversion into a triphosphate form, which is then incorporated into DNA, leading to the inhibition of DNA synthesis and repair, ultimately resulting in cell cycle arrest and apoptosis.[4] These application notes provide detailed protocols for studying the effects of this compound on cancer cells in culture, with a focus on assessing cell viability, apoptosis, cell cycle progression, and the underlying signaling pathways.

Mechanism of Action

This compound is a cytotoxic agent that targets fundamental processes of cell proliferation. Its primary mechanism of action can be summarized in the following steps:

  • Cellular Uptake and Phosphorylation: this compound is transported into the cell and is subsequently phosphorylated by deoxycytidine kinase and other kinases to its active triphosphate form, this compound triphosphate (T-araCTP).

  • Incorporation into DNA: T-araCTP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the replicating DNA strand by DNA polymerases.

  • Inhibition of DNA Synthesis and Chain Termination: The incorporation of T-araCTP into the DNA strand leads to chain termination and inhibits further DNA synthesis.[4] This disruption of DNA replication is a key cytotoxic event.

  • Induction of DNA Damage Response: The stalled replication forks and DNA strand breaks trigger a cellular DNA damage response (DDR).

  • Cell Cycle Arrest and Apoptosis: The activation of the DDR leads to cell cycle arrest, primarily at the G2/M phase, providing the cell an opportunity to repair the damage.[4] If the damage is too extensive, the cell is driven into the apoptotic pathway, leading to programmed cell death.

Data Presentation

Illustrative Quantitative Data

The following tables present illustrative data on the effects of this compound on various cancer cell lines. This data is provided for demonstration purposes to exemplify the expected outcomes from the described experimental protocols.

Table 1: Illustrative IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIllustrative IC50 (µM)
CCRF-CEMAcute Lymphoblastic Leukemia0.05
MOLT-4Acute Lymphoblastic Leukemia0.08
HL-60Acute Promyelocytic Leukemia0.12
K-562Chronic Myelogenous Leukemia0.25
PC-3Prostate Cancer0.5
HCT-116Colon Cancer0.8
A549Lung Cancer1.2

Table 2: Illustrative Effect of this compound on Cell Viability (MTT Assay)

This compound (µM)CCRF-CEM (% Viability)PC-3 (% Viability)
0 (Control)100 ± 5.0100 ± 4.5
0.0185 ± 4.298 ± 3.9
0.0552 ± 3.590 ± 4.1
0.135 ± 2.875 ± 3.2
0.515 ± 1.955 ± 2.5
1.05 ± 1.130 ± 2.1

Data are presented as mean ± standard deviation.

Table 3: Illustrative Induction of Apoptosis by this compound (Annexin V Assay)

This compound (µM)CCRF-CEM (% Apoptotic Cells)PC-3 (% Apoptotic Cells)
0 (Control)5 ± 1.24 ± 1.0
0.0525 ± 2.515 ± 1.8
0.145 ± 3.130 ± 2.4
0.570 ± 4.255 ± 3.5

Apoptotic cells are defined as the sum of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells.

Table 4: Illustrative Cell Cycle Analysis of CCRF-CEM Cells Treated with this compound

This compound (µM)% G0/G1 Phase% S Phase% G2/M Phase
0 (Control)55 ± 3.030 ± 2.515 ± 2.0
0.0540 ± 2.825 ± 2.135 ± 2.9
0.130 ± 2.515 ± 1.855 ± 3.4
0.520 ± 2.110 ± 1.570 ± 4.0

Data are presented as mean ± standard deviation.

Mandatory Visualization

Thiarabine_Mechanism_of_Action This compound This compound T_araCTP This compound Triphosphate (T-araCTP) This compound->T_araCTP Phosphorylation DNA_Polymerase DNA Polymerase T_araCTP->DNA_Polymerase DNA Cellular DNA DNA_Polymerase->DNA Incorporation DNA_Damage DNA Strand Breaks & Stalled Replication Forks DNA->DNA_Damage DDR DNA Damage Response (DDR) DNA_Damage->DDR G2M_Arrest G2/M Phase Cell Cycle Arrest DDR->G2M_Arrest Apoptosis Apoptosis DDR->Apoptosis

Caption: this compound's mechanism of action leading to apoptosis.

DNA_Damage_Response_Pathway This compound This compound (Incorporated into DNA) DNA_Damage DNA Damage This compound->DNA_Damage ATM_ATR ATM / ATR (Activated) DNA_Damage->ATM_ATR Chk1_Chk2 Chk1 / Chk2 (Phosphorylated) ATM_ATR->Chk1_Chk2 Phosphorylates p53 p53 (Stabilized & Activated) ATM_ATR->p53 Phosphorylates Cdc25 Cdc25 (Inhibited) Chk1_Chk2->Cdc25 Phosphorylates G2M_Arrest G2/M Arrest p53->G2M_Arrest Bax Bax (Upregulated) p53->Bax Bcl2 Bcl-2 (Downregulated) p53->Bcl2 CDK1_CyclinB CDK1/Cyclin B (Inactive) Cdc25->CDK1_CyclinB CDK1_CyclinB->G2M_Arrest Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: this compound-induced DNA damage response signaling pathway.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Cellular Assays cluster_molecular Molecular Analysis Cell_Culture Cancer Cell Culture Thiarabine_Treatment This compound Treatment (Dose-Response & Time-Course) Cell_Culture->Thiarabine_Treatment Viability_Assay Cell Viability Assay (MTT) Thiarabine_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V) Thiarabine_Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide) Thiarabine_Treatment->Cell_Cycle_Assay Western_Blot Western Blot Analysis (DDR Proteins) Thiarabine_Treatment->Western_Blot

Caption: General experimental workflow for this compound cell culture studies.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells using a colorimetric MTT assay.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[6]

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[7]

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.[8]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

    • Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for the detection and quantification of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[1]

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with this compound at the desired concentrations for the appropriate time.

    • Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.[9]

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[10]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[10]

    • Analyze the cells by flow cytometry within one hour of staining.

    • Use FITC signal (FL1) for Annexin V and PI signal (FL2 or FL3) for propidium iodide.

  • Data Analysis:

    • Gate the cell populations based on their fluorescence:

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

      • Necrotic cells: Annexin V-negative and PI-positive

    • Quantify the percentage of cells in each quadrant.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes the analysis of cell cycle distribution in this compound-treated cells using propidium iodide staining and flow cytometry.[3]

Materials:

  • This compound-treated and control cells

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Harvest approximately 1 x 10^6 cells and wash them with cold PBS.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[11]

    • Incubate the cells on ice for at least 30 minutes (or store at -20°C for later analysis).[12]

  • Staining:

    • Centrifuge the fixed cells at 1,500 rpm for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.[13]

    • Incubate for 30 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use a linear scale for the PI fluorescence channel (FL2 or FL3).

  • Data Analysis:

    • Generate a histogram of DNA content.

    • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of DNA Damage Response Proteins

This protocol is for the detection of key proteins involved in the DNA damage response pathway following this compound treatment.

Materials:

  • This compound-treated and control cells

  • RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ATM, anti-phospho-Chk1, anti-phospho-p53, anti-p53, anti-γH2AX, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Treat cells with this compound as desired.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software and normalize to the loading control.

    • Compare the levels of phosphorylated and total proteins between treated and control samples.

References

Application Notes and Protocols for In Vivo Administration of Thiarabine in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiarabine (T-araC), or 1-(4-Thio-β-D-arabinofuranosyl)cytosine, is a nucleoside analog of cytarabine (ara-C) with significant potential as an antineoplastic agent.[1][2] Its unique structure, where a sulfur atom replaces the oxygen in the sugar moiety, confers enhanced stability and a distinct pharmacological profile.[2] this compound has demonstrated broad and potent antitumor activity in preclinical studies, showing efficacy against various human tumor xenografts in mice, including both hematological malignancies and solid tumors.[3][4][5] Notably, it has shown superior activity compared to other nucleoside analogs like gemcitabine and cytarabine, particularly against solid tumors.[2][3][4] this compound's mechanism of action involves its phosphorylation to the active triphosphate form, T-araCTP, which is then incorporated into DNA, inhibiting DNA replication and RNA synthesis, ultimately leading to cell death.[1][2][6] Key advantages of this compound observed in preclinical models include its oral bioavailability of approximately 16%, a longer retention time of its active metabolite in tumor cells, and its efficacy with once-daily dosing.[2][3][5]

These application notes provide a comprehensive overview of the in vivo administration of this compound in mouse xenograft models, including detailed protocols and quantitative data from preclinical studies to guide researchers in their experimental design.

Quantitative Data Summary

The following tables summarize the antitumor activity of this compound in various human tumor xenograft models.

Table 1: Efficacy of this compound in Human Leukemia and Lymphoma Xenograft Models

Cell LineTumor TypeMouse StrainThis compound Dose and ScheduleRoute of AdministrationEfficacyReference
HL-60LeukemiaNot SpecifiedNot SpecifiedNot SpecifiedCurative (6/6 tumor-free survivors)[7]
AS283LymphomaNot SpecifiedNot SpecifiedNot SpecifiedCurative (3/6 and 4/6 cures in two studies)[7]
CCRF-CEMLeukemiaNot SpecifiedNot SpecifiedNot SpecifiedTumor regressions, no cures[7]
MOLT-4LeukemiaNot SpecifiedNot SpecifiedNot SpecifiedTumor regressions, no cures[7]
K-562LeukemiaNot SpecifiedNot SpecifiedNot SpecifiedPartial/complete regressions, a few cures[7]
RLLymphomaNot SpecifiedNot SpecifiedIntraperitoneal (i.p.)Partial/complete regressions, a few cures[7]
RPMI-8226MyelomaNot SpecifiedNot SpecifiedNot SpecifiedNo appreciable activity[7][8]

Table 2: Comparative Efficacy of this compound against Other Nucleoside Analogs in Leukemia/Lymphoma Models

Comparison AgentNumber of Models Where this compound Was More EfficaciousReference
ara-C/palmO-ara-C4[7][8]
Clofarabine3[7][8]
Fludarabine monophosphate5[7][8]
Cladribine4[7][8]
Gemcitabine6[4][7][8]

Table 3: Efficacy of this compound in Human Solid Tumor Xenograft Models

Tumor TypeActivityReference
ColonActive[7]
Non-small cell lung (NSCL)Active[7]
ProstateActive[7]
BreastActive[7]
PancreaticActive[7]
RenalActive[7]

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

The following diagram illustrates the proposed mechanism of action of this compound.

Thiarabine_Mechanism cluster_cell Tumor Cell This compound This compound (T-araC) T_araCMP T-araCMP This compound->T_araCMP Phosphorylation (dCK) T_araCDP T-araCDP T_araCMP->T_araCDP Phosphorylation T_araCTP T-araCTP (Active) T_araCDP->T_araCTP Phosphorylation DNA_Polymerase DNA Polymerase T_araCTP->DNA_Polymerase DNA DNA DNA_Polymerase->DNA Incorporates into DNA DNA_Replication_Inhibition Inhibition of DNA Replication DNA->DNA_Replication_Inhibition Cell_Death Cell Death DNA_Replication_Inhibition->Cell_Death

Caption: Proposed mechanism of action of this compound in tumor cells.

Experimental Workflow for In Vivo Efficacy Studies

The diagram below outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse xenograft model.

Experimental_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_endpoint Efficacy Assessment Cell_Culture 1. Tumor Cell Culture (e.g., HL-60, K-562) Cell_Harvest 2. Cell Harvest & Viability Count Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation in Immunocompromised Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring (to ~100-200 mm³) Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. This compound Administration (i.p. or oral) Randomization->Treatment Monitoring 7. Daily Monitoring of Tumor Volume & Body Weight Treatment->Monitoring Data_Analysis 8. Data Analysis (TGI, Survival) Monitoring->Data_Analysis Histology 9. (Optional) Histological Analysis of Tumors Data_Analysis->Histology

Caption: General experimental workflow for this compound efficacy testing.

Detailed Experimental Protocols

Protocol 1: Establishment of a Subcutaneous Human Leukemia Xenograft Model (e.g., K-562)

Materials:

  • K-562 human chronic myelogenous leukemia cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel® Basement Membrane Matrix

  • Female athymic nude mice (4-6 weeks old)

  • Trypan blue solution

  • Hemocytometer

  • Sterile syringes and needles (27-30 gauge)

  • Calipers

Procedure:

  • Cell Culture: Culture K-562 cells in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2. Maintain cells in exponential growth phase.

  • Cell Preparation for Implantation:

    • Harvest cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet once with sterile PBS.

    • Resuspend cells in sterile PBS and perform a cell count using a hemocytometer and trypan blue exclusion to determine viability (should be >95%).

    • Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 5 x 10^7 cells/mL. Keep on ice.

  • Subcutaneous Implantation:

    • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

    • Inject 0.1 mL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow.

    • Measure tumor dimensions 2-3 times per week using calipers.

    • Calculate tumor volume using the formula: Volume = (length x width^2) / 2.

    • Proceed with treatment when tumors reach an average volume of 100-200 mm³.

Protocol 2: Preparation and Administration of this compound

Materials:

  • This compound powder

  • Sterile vehicle (e.g., 0.9% saline or PBS)

  • Sterile tubes and syringes for preparation and administration

  • Animal scale

Procedure:

  • This compound Formulation:

    • Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the number and weight of the mice.

    • On the day of administration, freshly prepare the this compound solution by dissolving the powder in the sterile vehicle. Ensure complete dissolution.

    • The final concentration should be such that the desired dose can be administered in a volume of approximately 0.1 mL per 10 g of body weight for intraperitoneal (i.p.) injection.

  • Administration:

    • Weigh each mouse to determine the precise volume of this compound solution to administer.

    • Intraperitoneal (i.p.) Injection: Restrain the mouse and inject the calculated volume of this compound solution into the peritoneal cavity.

    • Oral Gavage: For oral administration, use a suitable gavage needle to deliver the solution directly into the stomach.

    • Administer this compound according to the predetermined schedule (e.g., once daily for a specified number of days).

    • The control group should receive the vehicle only, following the same schedule and route of administration.

Protocol 3: Assessment of Antitumor Efficacy

Procedure:

  • Tumor Volume Measurement:

    • Continue to measure tumor volumes 2-3 times per week throughout the study.

  • Body Weight Monitoring:

    • Monitor the body weight of each mouse at the same frequency as tumor measurements to assess treatment-related toxicity. Significant weight loss (>15-20%) may require dose adjustment or cessation of treatment.

  • Efficacy Endpoints:

    • Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula: TGI (%) = [1 - (average tumor volume of treated group / average tumor volume of control group)] x 100.

    • Tumor Regression: Note any instances of partial or complete tumor regression in the treated groups.

    • Survival Analysis: Monitor mice for survival. Euthanize mice when tumors reach a predetermined endpoint size (e.g., 2000 mm³) or if they show signs of significant morbidity, in accordance with IACUC guidelines. Analyze survival data using Kaplan-Meier curves and log-rank tests.

  • Data Analysis and Reporting:

    • Graph the mean tumor volume ± SEM for each treatment group over time.

    • Statistically analyze the differences in tumor growth and survival between the treated and control groups.

    • Summarize the findings, including TGI, number of regressions or cures, and any observed toxicities.

These protocols provide a general framework for conducting in vivo studies with this compound. Researchers should adapt these protocols to their specific experimental needs and ensure all procedures are approved by their institutional animal care and use committee.

References

Application Notes and Protocols: Optimal Dosage of Thiarabine for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the optimal dosage and administration of Thiarabine in preclinical animal models, based on available research. The information is intended to guide the design of in vivo studies for cancer drug discovery and development.

Mechanism of Action

This compound, a nucleoside analog and a structural counterpart of cytarabine (ara-C), functions as an antimetabolite with potent antineoplastic activity.[1][2] Upon administration, this compound is intracellularly phosphorylated to its active triphosphate form, this compound triphosphate (T-araCTP). T-araCTP competitively inhibits DNA polymerase, leading to the termination of DNA chain elongation and subsequent inhibition of DNA replication and RNA synthesis.[1][3] This disruption of nucleic acid synthesis ultimately induces cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[4]

The key distinction and potential advantage of this compound over ara-C is the substitution of the 4'-oxygen with a sulfur atom in the arabinofuranosyl ring. This modification appears to confer a longer half-life and greater efficacy against a broader range of tumors, including solid tumors.[1][2][5]

Thiarabine_Mechanism_of_Action cluster_cell Cancer Cell This compound This compound T_araCTP This compound Triphosphate (T-araCTP) This compound->T_araCTP Phosphorylation DNA_Polymerase DNA Polymerase T_araCTP->DNA_Polymerase Inhibition DNA_Replication DNA Replication & RNA Synthesis DNA_Polymerase->DNA_Replication Cell_Death Cell Cycle Arrest & Apoptosis DNA_Replication->Cell_Death Inhibition leads to

Caption: Mechanism of action of this compound in cancer cells.

Quantitative Data Summary: this compound Dosage in Preclinical Models

The following tables summarize the dosages of this compound used in various preclinical animal studies. These dosages have been shown to be effective in different cancer models, both as a monotherapy and in combination with other agents.

Table 1: this compound Monotherapy Dosage in Preclinical Xenograft Models

Cancer TypeAnimal ModelAdministration RouteDosageDosing ScheduleEfficacyReference
Leukemia (HL-60)Immunodeficient MiceIntraperitoneal (i.p.)Not SpecifiedNot SpecifiedCurative[6]
Lymphoma (AS283)Immunodeficient MiceIntraperitoneal (i.p.)Not SpecifiedNot SpecifiedCurative[6]
Leukemia (CCRF-CEM)Immunodeficient MiceIntraperitoneal (i.p.)Not SpecifiedNot SpecifiedTumor Regression[6]
Leukemia (MOLT-4)Immunodeficient MiceIntraperitoneal (i.p.)Not SpecifiedNot SpecifiedTumor Regression[6]
Leukemia (K-562)Immunodeficient MiceIntraperitoneal (i.p.)Not SpecifiedNot SpecifiedTumor Regression[6]
Lymphoma (RL)Immunodeficient MiceIntraperitoneal (i.p.)Not SpecifiedNot SpecifiedTumor Regression[6]
Colon (HCT-116)MiceIntraperitoneal (i.p.)Not Specifiedq1d x 9 or q4hx3/q1dx9Curative[7][8]
Colon (SW-620)MiceIntraperitoneal (i.p.)Not Specifiedq1d x 9 or q4hx3/q1dx9Curative[7][8]
NSCL (NCI-H23)MiceIntraperitoneal (i.p.)Not Specifiedq1d x 9 or q4hx3/q1dx9Curative[7][8]
Renal (CAKI-1)MiceIntraperitoneal (i.p.)Not Specifiedq1d x 9 or q4hx3/q1dx9Curative[7][8]
Colon (DLD-1)MiceIntraperitoneal (i.p.)Not Specifiedq1d x 9 or q4hx3/q1dx9Partial/Complete Regression[7][8]
NSCL (NCI-H522)MiceIntraperitoneal (i.p.)Not Specifiedq1d x 9 or q4hx3/q1dx9Partial/Complete Regression[7][8]
Prostate (DU-145)MiceIntraperitoneal (i.p.)Not Specifiedq1d x 9 or q4hx3/q1dx9Partial/Complete Regression[7][8]
Pancreatic (PANC-1)MiceIntraperitoneal (i.p.)Not Specifiedq1d x 9 or q4hx3/q1dx9Partial/Complete Regression[7][8]
Colon (HT29)MiceIntraperitoneal (i.p.)Not Specifiedq1d x 9 or q4hx3/q1dx9Tumor Stasis[7][8]
NSCL (NCI-H460)MiceIntraperitoneal (i.p.)Not Specifiedq1d x 9 or q4hx3/q1dx9Tumor Stasis[7][8]
NSCL (A549)MiceIntraperitoneal (i.p.)Not Specifiedq1d x 9 or q4hx3/q1dx9Tumor Inhibition[7][8]
Prostate (PC-3)MiceIntraperitoneal (i.p.)Not Specifiedq1d x 9 or q4hx3/q1dx9Tumor Inhibition[7][8]
Prostate (LNCAP)MiceIntraperitoneal (i.p.)Not Specifiedq1d x 9 or q4hx3/q1dx9Tumor Inhibition[7][8]
Breast (MDA-MB-435)MiceIntraperitoneal (i.p.)Not Specifiedq1d x 9 or q4hx3/q1dx9Tumor Inhibition[7][8]

Table 2: this compound Combination Therapy Dosage in Preclinical Xenograft Models

Cancer TypeAnimal ModelCombination AgentThis compound Dosage (mg/kg/dose)Dosing ScheduleOutcomeReference
Colon (HT29)Mice5-Fluorouracil90, 60, 40, 27Not SpecifiedLess than additive[9]
Leukemia (CCRF-CEM)SCID C.B-17 MiceMethotrexateNot Specified (Reduced by ~33%)q2d x 5Additive[9]
Colon (DLD-1)Not SpecifiedIrinotecanNot SpecifiedNot SpecifiedGreater than additive[10]
Prostate (PC-3)Not SpecifiedPaclitaxelNot SpecifiedNot SpecifiedGreater than additive[10]
Prostate (PC-3)Not SpecifiedCisplatinNot SpecifiedNot SpecifiedGreater than additive[10]
Lymphoma (RL)Not SpecifiedCyclophosphamideNot SpecifiedNot SpecifiedGreater than additive[10]
NSCLC (NCI-H460)Not SpecifiedIrinotecanNot SpecifiedNot SpecifiedAdditive[10]
NSCLC (NCI-H460)Not SpecifiedCisplatinNot SpecifiedNot SpecifiedAdditive[10]

Note: Dosages for all agents in SCID C.B-17 mice were reduced by approximately 33% due to reduced tolerance.[9]

Experimental Protocols

The following protocols provide a general framework for conducting in vivo efficacy studies with this compound in mouse xenograft models. These should be adapted based on the specific cell line, animal model, and experimental goals.

3.1. Animal Models and Tumor Implantation

  • Animal Strain: Immunodeficient mice (e.g., NOD/SCID, SCID C.B-17, or athymic nude mice) are commonly used for establishing human tumor xenografts.

  • Tumor Cell Culture: Human tumor cell lines (e.g., HL-60, CCRF-CEM, HCT-116) should be cultured under standard sterile conditions in the recommended growth medium.

  • Tumor Implantation:

    • Harvest tumor cells during their exponential growth phase.

    • Resuspend the cells in a suitable sterile medium, such as a 1:1 mixture of serum-free medium and Matrigel.

    • Inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in 0.1-0.2 mL) subcutaneously into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-300 mm³) before initiating treatment.[9]

3.2. This compound Preparation and Administration

  • Formulation: this compound should be dissolved in a sterile, biocompatible vehicle suitable for the chosen route of administration (e.g., sterile saline for intraperitoneal or intravenous injection).

  • Administration Routes:

    • Intraperitoneal (i.p.): The most common route in the cited studies.

    • Intravenous (i.v.): Also effective.[8]

    • Oral (p.o.): Less efficacious compared to i.p. and i.v. routes.[8]

  • Dosing Schedules:

    • Daily: q1d x 9 (daily for nine consecutive days).[8][9]

    • Intermittent: q2d x 5 (every other day for five injections).[9]

    • Fractionated: q4hx3/q1dx9 (three treatments per day at 4-hour intervals for nine days).[8]

3.3. In Vivo Efficacy Assessment

  • Tumor Measurement: Measure tumor dimensions (length and width) with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight: Monitor the body weight of the animals regularly as an indicator of toxicity.

  • Efficacy Endpoints:

    • Tumor Growth Inhibition (TGI): Compare the tumor volume in treated groups to the vehicle control group.

    • Tumor Regression: A decrease in tumor size from the initial measurement.

    • Time to Tumor Doubling/Tripling: The time it takes for the tumor to double or triple in volume.

    • Curative: Complete eradication of the tumor with no regrowth during the observation period.

  • Study Termination: Euthanize mice when tumors reach a predetermined maximum size, show signs of ulceration, or if the animal exhibits significant signs of distress or morbidity.[9]

Preclinical_Workflow start Start tumor_implantation Tumor Cell Implantation (Subcutaneous) start->tumor_implantation tumor_growth Tumor Growth to 100-300 mm³ tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment This compound Administration (i.p. or i.v.) randomization->treatment monitoring Tumor Measurement & Body Weight Monitoring treatment->monitoring Repeated Cycles monitoring->treatment data_analysis Data Analysis (TGI, Regression, etc.) monitoring->data_analysis end End of Study data_analysis->end

Caption: A typical workflow for a preclinical in vivo efficacy study.

Considerations for Optimal Dosage Selection

  • Tumor Model: The optimal dosage of this compound can vary depending on the specific cancer cell line and its sensitivity to the drug.

  • Animal Strain: The tolerance to this compound can differ between mouse strains. For example, SCID C.B-17 mice have been noted to have reduced tolerance, necessitating a dose reduction.[9]

  • Combination Therapy: When used in combination with other anticancer agents, the dosage of this compound and the accompanying drug may need to be adjusted to manage potential additive or synergistic toxicities.[9][10]

  • Route and Schedule: While intraperitoneal and intravenous routes appear to be equally effective, the oral route is less so.[8] The choice of dosing schedule (daily vs. intermittent) may also influence both efficacy and toxicity.

These application notes and protocols are intended to serve as a starting point for the preclinical evaluation of this compound. It is crucial to perform dose-range-finding and toxicity studies to determine the maximum tolerated dose (MTD) and optimal biological dose for each specific experimental setup. All animal studies should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

References

Application Notes and Protocols for Preparing Thiarabine Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Thiarabine, also known as 1-(4-Thio-β-D-arabinofuranosyl)cytosine or OSI-7836, is a potent nucleoside analog with significant antineoplastic activity.[1][2][3] Structurally similar to cytarabine, it features a sulfur atom replacing oxygen in the arabinofuranosyl ring, a modification that enhances its stability and efficacy.[1] Preclinical studies have demonstrated this compound's superior antitumor activity against a range of human tumor xenografts, including solid tumors, when compared to other nucleoside analogs like gemcitabine and cytarabine.[4][5] Its mechanism of action involves inhibiting DNA synthesis, leading to cell cycle arrest and apoptosis.[2][3][6]

These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for use in a laboratory setting.

Chemical and Physical Properties

This compound is a small molecule drug with the following properties:

PropertyValueReference
IUPAC Name 4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one[1]
Molecular Formula C₉H₁₃N₃O₄S[1]
Molecular Weight 259.28 g/mol [1][3]
CAS Number 6599-17-7[1]
Appearance Solid Powder[6]
Solubility Soluble in DMSO (up to 100 mg/mL), insoluble in water[1][6]
Mechanism of Action

This compound is a prodrug that requires intracellular activation. Upon cellular uptake, it is phosphorylated by kinases to its active triphosphate form, T-araCTP.[2][3] T-araCTP then competes with the natural nucleoside, deoxycytidine triphosphate (dCTP), for incorporation into DNA strands during replication. This incorporation leads to the termination of DNA chain elongation, inhibition of both DNA and RNA synthesis, and ultimately, cell cycle arrest and apoptosis.[2][3] this compound's active metabolite has a long retention time within tumor cells, contributing to its potent and sustained antitumor effect.[4][5]

Thiarabine_Mechanism cluster_cell Tumor Cell Thiarabine_in This compound (T-araC) T_araCTP Active Metabolite (T-araCTP) Thiarabine_in->T_araCTP Phosphorylation (e.g., dCK) DNA_Polymerase DNA Polymerase T_araCTP->DNA_Polymerase Competes with dCTP DNA DNA Strand DNA_Polymerase->DNA Incorporation into DNA DNA_synthesis_inhibited DNA Synthesis Inhibition DNA->DNA_synthesis_inhibited Causes Chain Termination Apoptosis Cell Death (Apoptosis) DNA_synthesis_inhibited->Apoptosis Thiarabine_out This compound (extracellular) Thiarabine_out->Thiarabine_in Cellular Uptake

Diagram 1: this compound's intracellular mechanism of action.

Experimental Protocols

Safety Precautions

This compound is a cytotoxic agent. Standard safety protocols for handling potent compounds should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the powdered form in a chemical fume hood or a ventilated enclosure to avoid inhalation.

  • Disposal: Dispose of all waste materials (e.g., pipette tips, tubes, excess solution) in accordance with institutional guidelines for cytotoxic waste.

Storage and Stability

Proper storage is critical to maintain the integrity of this compound.

FormStorage TemperatureStability PeriodNotes
Powder -20°C3 yearsStore in a dry, dark environment.[7]
4°C2 yearsFor shorter-term storage.[7]
DMSO Stock Solution -80°C6 monthsAliquot to prevent repeated freeze-thaw cycles.[6][7]
-20°C1 monthFor more frequent use.[6][7]

Note: It is strongly recommended to prepare single-use aliquots of the stock solution to avoid degradation from multiple freeze-thaw cycles.[6]

Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution.

Materials:

  • This compound powder (MW: 259.28 g/mol )

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional, for aiding dissolution)

Procedure:

  • Pre-weighing: Tare a sterile microcentrifuge tube on the analytical balance.

  • Weighing: Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 100 mM solution, weigh out 25.93 mg.

    • Calculation: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 100 mM × (1 mL / 1000 mL/L) × 259.28 g/mol × 1000 mg/g = 25.93 mg

  • Solvent Addition: Add the calculated volume of DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If dissolution is difficult, use an ultrasonic bath for 5-10 minutes.[6] Visually inspect the solution against a light source to ensure no solid particles remain.

  • Aliquoting: Dispense the stock solution into smaller, single-use, sterile cryovials (e.g., 20 µL aliquots). This minimizes waste and prevents degradation from repeated freeze-thaw cycles.

  • Storage: Label the aliquots clearly with the compound name, concentration, date, and solvent. Store immediately at -80°C for long-term storage (up to 6 months).[6]

Protocol: Preparation of Working Solutions for Cell Culture

Working solutions are prepared by diluting the high-concentration DMSO stock into an appropriate aqueous buffer or cell culture medium immediately before use.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640) or phosphate-buffered saline (PBS)

  • Sterile polypropylene tubes

  • Calibrated micropipettes

Procedure:

  • Thaw Stock: Remove one aliquot of the 100 mM this compound stock solution from the -80°C freezer and thaw it completely at room temperature.

  • Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes and potential errors, first prepare an intermediate stock (e.g., 1 mM) by diluting the 100 mM stock 1:100 in culture medium.

    • Example: Add 5 µL of 100 mM this compound stock to 495 µL of culture medium to get 500 µL of a 1 mM solution.

  • Final Working Dilution: Prepare the final concentrations required for your experiment by serially diluting the intermediate stock into the culture medium.

    • Example: To make a 10 µM working solution from a 1 mM intermediate stock, perform a 1:100 dilution (e.g., 10 µL of 1 mM stock into 990 µL of medium).

  • Application: Add the final working solutions to your cell cultures. Ensure the final concentration of DMSO in the culture medium is non-toxic (typically ≤ 0.5%).

  • Note: Aqueous solutions of this compound are not stable for long periods. Always prepare fresh working solutions for each experiment and discard any unused portions.

Workflow_Diagram cluster_prep Solution Preparation cluster_exp Experimental Use Powder This compound Powder Weigh Weigh Powder Powder->Weigh Dissolve Dissolve in DMSO Weigh->Dissolve Stock 100 mM Stock Solution (in DMSO) Dissolve->Stock Aliquot Aliquot for Storage Stock->Aliquot Store Store at -80°C Aliquot->Store Thaw Thaw Single Aliquot Store->Thaw For Experiment Dilute Prepare Working Solutions (in Culture Medium) Thaw->Dilute Treat Treat Cells in Assay Dilute->Treat Incubate Incubate (Time Course) Treat->Incubate Analyze Analyze Results (e.g., Viability, Apoptosis) Incubate->Analyze

Diagram 2: General workflow for preparing and using this compound.

Comparative Context

This compound's development is benchmarked against other clinically relevant nucleoside analogs. Its superior performance in preclinical models against solid tumors distinguishes it from cytarabine, which is primarily used for hematologic malignancies.[4][5]

Logical_Relationship cluster_analogs Deoxycytidine Analogs Nucleoside_Analogs Nucleoside Analogs (Antimetabolites) Cytarabine Cytarabine Nucleoside_Analogs->Cytarabine Gemcitabine Gemcitabine Nucleoside_Analogs->Gemcitabine This compound This compound Nucleoside_Analogs->this compound This compound->Cytarabine Structural Analog This compound->Gemcitabine Superior Efficacy (Preclinical Solid Tumors)

Diagram 3: this compound's relationship to other nucleoside analogs.

References

Application Notes and Protocols: Thiarabine in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Thiarabine, a promising nucleoside analog, when used in combination with other chemotherapy agents. This document summarizes preclinical data, outlines its mechanism of action, and provides detailed protocols for evaluating its efficacy in combination therapies.

Introduction to this compound

This compound (also known as 4'-thio-arabinofuranosylcytosine or T-araC) is a structural analog of cytarabine (ara-C), a cornerstone of leukemia therapy.[1] It incorporates a sulfur atom in place of the oxygen in the arabinofuranosyl ring, a modification that enhances its stability and confers a superior preclinical antitumor profile compared to agents like cytarabine, gemcitabine, and clofarabine.[2][3] this compound has demonstrated significant activity against a range of human tumor xenografts, including solid tumors, which are often resistant to cytarabine.[3][4] Its oral bioavailability and suitability for once-daily dosing further distinguish it from cytarabine.[3] Given its potent single-agent activity, this compound is an excellent candidate for combination therapies aimed at achieving synergistic antitumor effects and overcoming drug resistance.

Mechanism of Action

This compound exerts its cytotoxic effects as an antimetabolite.[1] Upon cellular uptake, it is phosphorylated by kinases, such as deoxycytidine kinase, to its active 5'-triphosphate form, T-araCTP.[1][2][5] T-araCTP then competes with the natural nucleotide (dCTP) for incorporation into DNA during replication.[1][5] This incorporation leads to the termination of the growing DNA chain, potent inhibition of DNA synthesis, and ultimately, cell death.[1][3] Key attributes contributing to this compound's superior efficacy include the long intracellular retention of its active T-araCTP metabolite and its potent inhibition of DNA replication.[3]

Thiarabine_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Transport_In Transport_In This compound This compound (T-araC) Kinases Deoxycytidine Kinase (dCK) & other kinases This compound->Kinases T_araCTP This compound Triphosphate (T-araCTP) Kinases->T_araCTP Phosphorylation DNA_poly DNA Polymerase T_araCTP->DNA_poly DNA_strand Growing DNA Strand DNA_poly->DNA_strand Incorporation Chain_term DNA Chain Termination & Inhibition of DNA Synthesis DNA_strand->Chain_term Apoptosis Apoptosis Chain_term->Apoptosis

Caption: Mechanism of action of this compound.

Preclinical Combination Studies

Preclinical studies using human tumor xenograft models have evaluated this compound in combination with several standard-of-care chemotherapy agents.[6] The interactions observed range from greater than additive (synergistic) to additive and less than additive, depending on the specific agent and tumor type.[6][7] These findings are crucial for guiding the clinical development of this compound-based combination regimens.

Data Presentation: Summary of this compound Combination Antitumor Activity

Combination AgentTumor Model (Cell Line)Cancer TypeObserved EffectCitation(s)
Irinotecan DLD-1Colon CancerGreater than additive[6][7]
NCI-H460Non-Small Cell LungAdditive[6][7]
HT29Colon CancerLess than additive[6][7]
Paclitaxel PC-3Prostate CancerGreater than additive[6][7]
NCI-H460Non-Small Cell LungLess than additive[6][7]
Cisplatin PC-3Prostate CancerGreater than additive[6][7]
NCI-H460Non-Small Cell LungAdditive[6][7]
NCI-H23Non-Small Cell LungLess than additive[6][7]
Cyclophosphamide RLLymphomaGreater than additive[6][7]
Methotrexate CCRF-CEMLeukemiaAdditive[6][7]
Clofarabine HCT-116, K562, HL-60, RLColon, Leukemia, LymphomaSynergistic[7]

Experimental Workflow and Protocols

Evaluating the efficacy of this compound in combination with other agents requires a systematic approach, beginning with in vitro assays to determine synergy and elucidate mechanisms, followed by in vivo validation.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Start Select Cancer Cell Lines Cytotoxicity Cytotoxicity Assay (e.g., MTS/XTT) Determine IC50 values Start->Cytotoxicity Synergy Combination Index (CI) Analysis (Isobologram, Chou-Talalay) Determine Synergy/Antagonism Cytotoxicity->Synergy Mechanism Mechanism of Action Studies Synergy->Mechanism Xenograft Establish Human Tumor Xenograft Models in Mice Synergy->Xenograft Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide) Mechanism->CellCycle Data Data Analysis & Conclusion Apoptosis->Data CellCycle->Data Treatment Treat with this compound, Combination Agent, or Both Xenograft->Treatment Efficacy Measure Tumor Growth Inhibition, Survival, and Toxicity Treatment->Efficacy Efficacy->Data

Caption: Workflow for evaluating this compound combination therapy.

Protocol 1: In Vitro Cytotoxicity Assay

This protocol determines the half-maximal inhibitory concentration (IC50) of this compound and a combination agent, which is essential for synergy analysis.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound and other chemotherapy agent(s)

  • 96-well clear-bottom assay plates

  • MTS, XTT, or similar tetrazolium-based colorimetric reagent

  • Plate reader (spectrophotometer)

  • Phosphate-Buffered Saline (PBS)

  • Trypan Blue and hemocytometer or automated cell counter

Procedure:

  • Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using trypsin (for adherent cells) or by gentle scraping/pipetting (for suspension cells). c. Perform a cell count and viability check using Trypan Blue exclusion.[8] d. Dilute the cell suspension in complete medium to a predetermined optimal seeding density (e.g., 2,000–10,000 cells/well). e. Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for no-cell (media only) and vehicle-only controls. f. Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach (if applicable) and resume growth.

  • Drug Treatment: a. Prepare serial dilutions of this compound and the combination agent in complete medium at 2x the final desired concentrations. b. For single-agent curves, add 100 µL of the 2x drug dilutions to the appropriate wells. c. For combination studies, drugs can be added simultaneously or sequentially at a constant ratio (e.g., based on their individual IC50 values) or in a matrix format. d. Add 100 µL of complete medium with the corresponding vehicle concentration to control wells. e. Incubate the plate for a specified exposure period (typically 48-72 hours).[9]

  • Viability Assessment (MTS Assay): a. Following incubation, add 20 µL of MTS reagent to each well. b. Incubate for 1-4 hours at 37°C, or until a distinct color change is observed in the vehicle control wells. c. Measure the absorbance at 490-500 nm using a microplate reader.[10]

  • Data Analysis: a. Subtract the average absorbance of the no-cell control wells from all other wells. b. Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-only control wells (% Viability). c. Plot % Viability against the logarithm of drug concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value for each agent. d. For combination data, use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[11][12]

Protocol 2: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based protocol quantifies the induction of apoptosis and necrosis by drug treatment.

Materials:

  • 6-well plates

  • Treated and untreated cells

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)

  • Flow cytometer

  • Cold PBS

Procedure:

  • Cell Culture and Treatment: a. Seed cells in 6-well plates and allow them to attach overnight. b. Treat cells with this compound, the combination agent, or the combination at relevant concentrations (e.g., IC50) for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting and Staining: a. Harvest both floating and adherent cells. For adherent cells, use gentle trypsinization. b. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant. c. Wash the cell pellet twice with cold PBS. d. Resuspend the cells in 100 µL of 1x Binding Buffer provided in the kit.[13] e. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. f. Gently vortex and incubate for 15 minutes at room temperature in the dark.[14] g. Add 400 µL of 1x Binding Buffer to each tube.

  • Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer within one hour of staining.[14] b. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at >670 nm. c. Collect data for at least 10,000 events per sample. d. Gate the cell population based on forward and side scatter to exclude debris. e. Create a quadrant plot of FITC (Annexin V) vs. PI fluorescence.

  • Data Interpretation:

    • Lower-Left Quadrant (Annexin V- / PI-): Live, viable cells.

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.[14]

    • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.[14]

    • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells.

    • Calculate the percentage of cells in each quadrant to quantify the apoptotic response.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol uses flow cytometry to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following drug treatment.

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • Cold PBS

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: a. Seed cells in 6-well plates and treat with the desired drug concentrations for a specified duration (e.g., 24 hours).

  • Cell Harvesting and Fixation: a. Harvest cells (including supernatant) and wash once with cold PBS. b. Centrifuge at 300 x g for 5 minutes and discard the supernatant. c. Resuspend the cell pellet in 500 µL of cold PBS. d. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. e. Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).

  • Staining: a. Centrifuge the fixed cells at 500 x g for 5 minutes to pellet. b. Carefully decant the ethanol and wash the pellet with 5 mL of cold PBS. c. Centrifuge again and discard the supernatant. d. Resuspend the cell pellet in 500 µL of PI staining solution. e. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer, measuring the linear fluorescence of PI. b. Create a histogram of cell count versus PI fluorescence intensity.[15] c. Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.[15]

Conclusion and Future Directions

This compound has demonstrated substantial preclinical activity, both as a single agent and in combination with established chemotherapeutics.[3][6][16] The data strongly suggest that its efficacy is context-dependent, with synergistic or additive effects observed in specific cancer types when paired with agents like irinotecan, cisplatin, and cyclophosphamide.[6] The provided protocols offer a robust framework for further non-clinical investigation into novel this compound combinations. Future research should focus on elucidating the molecular basis of the observed synergistic interactions and leveraging these findings to design rational clinical trials for patients with solid tumors and hematologic malignancies.[3]

References

Application Notes and Protocols for Thiarabine Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the cytotoxicity of Thiarabine, a promising nucleoside analog with significant antitumor activity. The included methodologies are essential for preclinical drug evaluation and mechanism of action studies.

Introduction

This compound (1-(4-Thio-β-D-arabinofuranosyl)cytosine) is a deoxycytidine analog that has demonstrated potent anticancer activity in various hematological malignancies and solid tumors.[1][2] Its mechanism of action is similar to cytarabine, involving intracellular phosphorylation to its active triphosphate form, which is then incorporated into DNA. This leads to the inhibition of DNA synthesis and ultimately, apoptosis.[1][3] this compound has shown superior antitumor activity compared to other nucleoside analogs like gemcitabine and cytarabine in several preclinical models.[1]

Data Presentation

Cell LineCytarabine IC50 (µM)
HL-600.08 - 0.1
U9370.1 - 1.0
K5621.0 - 10
MOLM-130.01 - 0.1
Note: These values are approximate and can vary depending on the experimental conditions.

Experimental Protocols

Two common and reliable methods for assessing cytotoxicity are the MTT and LDH assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • This compound

  • Target cancer cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same solvent concentration used for the drug) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the drug concentration to determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase, a cytosolic enzyme, from damaged cells into the culture medium. LDH release is an indicator of compromised cell membrane integrity and cytotoxicity.

Materials:

  • This compound

  • Target cancer cell lines

  • Complete cell culture medium

  • LDH assay kit (commercially available)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (cells in medium only) and maximum LDH release (cells treated with a lysis solution provided in the kit).

  • Incubation: Incubate the plate for the desired treatment period at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a specific volume (as per the kit instructions) of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit instructions, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls, following the formula provided in the assay kit.

Visualizations

Experimental Workflow for Cytotoxicity Assay

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate add_drug Add this compound to Cells seed_cells->add_drug prepare_drug Prepare this compound Dilutions prepare_drug->add_drug incubate Incubate for 24-72h add_drug->incubate add_reagent Add Cytotoxicity Reagent (MTT or LDH) incubate->add_reagent incubate_reagent Incubate add_reagent->incubate_reagent measure_signal Measure Signal (Absorbance) incubate_reagent->measure_signal calculate_viability Calculate % Viability / Cytotoxicity measure_signal->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining this compound cytotoxicity.

Signaling Pathway of this compound-Induced Apoptosis

Thiarabine_Apoptosis_Pathway This compound This compound Thiarabine_TP This compound Triphosphate This compound->Thiarabine_TP Phosphorylation DNA_Polymerase DNA Polymerase Thiarabine_TP->DNA_Polymerase Incorporation into DNA DNA_Synthesis_Inhibition Inhibition of DNA Synthesis DNA_Polymerase->DNA_Synthesis_Inhibition DNA_Damage DNA Damage DNA_Synthesis_Inhibition->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's mechanism leading to apoptosis.

References

Application Notes and Protocols for the HPLC Analysis of Thiarabine (Cytarabine)

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: The initial request specified "Thiarabine." However, extensive searches did not yield specific HPLC analysis methods for a compound with this exact name. It is possible that "this compound" is a less common synonym or a potential misspelling of a more widely known pharmaceutical agent. Based on the similarity in name and the context of drug analysis, this document will focus on the well-documented HPLC analysis of Cytarabine , a widely used anti-cancer drug. The methodologies presented here for Cytarabine serve as a comprehensive example of HPLC application in pharmaceutical analysis and can be adapted for other similar nucleoside analogs.

Introduction

Cytarabine (cytosine arabinoside, ara-C) is a pyrimidine nucleoside analog used in the treatment of various cancers, most notably acute myeloid leukemia (AML) and non-Hodgkin's lymphoma.[1] As a critical chemotherapeutic agent, accurate and precise quantification of Cytarabine in bulk drug substances, pharmaceutical formulations, and biological matrices is paramount for ensuring its safety and efficacy. High-performance liquid chromatography (HPLC) is the predominant analytical technique for this purpose, offering high sensitivity, specificity, and reproducibility.[1]

This application note provides a detailed overview of a stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantitative determination of Cytarabine. The protocol is designed for researchers, scientists, and drug development professionals involved in quality control, formulation development, and pharmacokinetic studies.

Principle of the Method

The described method utilizes reversed-phase chromatography to separate Cytarabine from its degradation products and potential impurities. A C18 stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte and other components between the stationary and mobile phases. Detection is typically achieved using a UV detector at a wavelength where Cytarabine exhibits maximum absorbance. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector is suitable for this analysis.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile: 0.05 M Ammonium Acetate Buffer (pH 6.0) (30:70 v/v)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 30°C
Detection Wavelength 272 nm[1]
Injection Volume 20 µL
Run Time 10 minutes
Preparation of Solutions

a. Mobile Phase Preparation:

  • Prepare a 0.05 M Ammonium Acetate solution by dissolving the appropriate amount of ammonium acetate in HPLC-grade water.

  • Adjust the pH of the buffer solution to 6.0 using a suitable acid or base (e.g., acetic acid or ammonium hydroxide).

  • Filter the buffer solution through a 0.45 µm membrane filter.

  • Mix the filtered buffer with acetonitrile in a 70:30 (v/v) ratio.

  • Degas the mobile phase using sonication or vacuum filtration before use.

b. Standard Stock Solution Preparation (1000 µg/mL):

  • Accurately weigh approximately 100 mg of Cytarabine reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

c. Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 to 100 µg/mL.

d. Sample Preparation (for Pharmaceutical Dosage Forms):

  • For injectable solutions, dilute the formulation with the mobile phase to obtain a theoretical concentration of Cytarabine within the calibration range.

  • For lyophilized powders, reconstitute the vial with a known volume of a suitable solvent (e.g., water for injection) and then dilute with the mobile phase to the desired concentration.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines, and the key performance parameters are summarized below.

Validation ParameterResult
Linearity Range 10 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Specificity No interference from placebo or degradation products

Data Presentation

The following tables summarize the quantitative data typically obtained during the validation of this HPLC method.

Table 1: Linearity Data for Cytarabine Analysis

Concentration (µg/mL)Peak Area (mAU*s)
10125.4
20251.2
40502.8
60753.5
801005.1
1001256.3

Table 2: Accuracy (Recovery) Data for Cytarabine Analysis

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%4039.899.5%
100%5050.3100.6%
120%6059.599.2%

Table 3: Precision Data for Cytarabine Analysis

Concentration (µg/mL)Intra-day Precision (% RSD)Inter-day Precision (% RSD)
500.851.23

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Mobile Phase Preparation E System Equilibration A->E B Standard Stock Solution C Working Standards B->C F Standard Injection C->F D Sample Preparation G Sample Injection D->G E->F F->G H Data Acquisition G->H I Peak Integration H->I J Calibration Curve Generation I->J K Quantification of Cytarabine J->K L Report Generation K->L validation_parameters cluster_primary Primary Parameters cluster_secondary Secondary Parameters Method_Validation Method_Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Robustness Robustness Precision->Robustness

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Thiarabine Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering Thiarabine resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (4'-thio-arabinofuranosylcytosine) is a nucleoside analog and a potent anti-cancer agent. Its mechanism of action is similar to cytarabine (Ara-C). Once inside the cell, this compound is phosphorylated to its active triphosphate form, this compound triphosphate (T-ara-CTP). T-ara-CTP then competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA during replication. This incorporation leads to chain termination and potent inhibition of DNA synthesis, ultimately inducing cell death in rapidly dividing cancer cells. A key attribute of this compound is the long retention time of its active 5'-triphosphate form within tumor cells, contributing to its superior antitumor activity compared to other similar agents.[1]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

While specific resistance mechanisms to this compound are not extensively documented, it is suggested that cross-resistance in multidrug-resistant cell lines is not a common occurrence.[2] However, based on its similarity to cytarabine, several potential mechanisms could be involved:

  • Altered Drug Transport: Reduced expression or function of the human equilibrative nucleoside transporter 1 (hENT1), which is responsible for the uptake of nucleoside analogs like this compound into the cell.

  • Deficient Activation: Decreased activity of deoxycytidine kinase (dCK), the key enzyme that phosphorylates this compound to its active monophosphate form.

  • Increased Inactivation: Elevated levels of cytidine deaminase (CDA) or other deaminases that can metabolize this compound into an inactive form.

  • Alterations in Downstream Signaling: Activation of pro-survival signaling pathways, such as the PI3K/AKT/mTOR pathway, which can help cancer cells evade drug-induced apoptosis.

Q3: Are there any known biomarkers for this compound resistance?

Currently, there are no clinically validated biomarkers specifically for this compound resistance. However, based on the mechanisms of resistance to similar nucleoside analogs, potential biomarkers could include:

  • Low expression of hENT1 mRNA or protein.

  • Low enzymatic activity of dCK.

  • High enzymatic activity of CDA.

  • Activation status (phosphorylation) of proteins in the AKT/mTOR pathway.

Troubleshooting Guide

This guide provides a step-by-step approach to investigating and potentially overcoming this compound resistance in your cancer cell line experiments.

Problem: Decreased cell death or inhibition of proliferation observed with this compound treatment compared to previous experiments.

Potential Cause 1: Development of a this compound-resistant cell population.

  • Troubleshooting Steps:

    • Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in your current cell line and compare it to the IC50 of the original, sensitive parental cell line. A significant increase in the IC50 value indicates the development of resistance.

    • Investigate Uptake and Metabolism:

      • Assess the expression of the hENT1 transporter using techniques like quantitative PCR (qPCR) or Western blotting.

      • Measure the enzymatic activity of deoxycytidine kinase (dCK) and cytidine deaminase (CDA) in cell lysates.

    • Analyze Signaling Pathways: Examine the phosphorylation status of key proteins in pro-survival pathways like AKT and mTOR via Western blotting.

Potential Cause 2: Suboptimal experimental conditions.

  • Troubleshooting Steps:

    • Verify Drug Integrity: Ensure that the this compound stock solution has been stored correctly and has not degraded. Prepare a fresh stock solution if necessary.

    • Optimize Cell Culture Conditions: Confirm that the cell line is healthy, free from contamination (especially mycoplasma), and in the logarithmic growth phase during the experiment.

    • Standardize Seeding Density: Use a consistent cell seeding density for all experiments, as this can influence drug sensitivity.

Problem: Inconsistent results in this compound sensitivity assays.
  • Troubleshooting Steps:

    • Review Assay Protocol: Carefully review and standardize all steps of your sensitivity assay protocol, including incubation times, reagent concentrations, and measurement procedures.

    • Ensure Homogeneous Cell Seeding: Ensure even distribution of cells in the microplate wells to avoid variability in cell numbers.

    • Include Proper Controls: Always include untreated control wells and a positive control (a drug with a known effect on the cell line) in every experiment.

Data Presentation

Table 1: Interaction of this compound with Other Anticancer Agents in Human Tumor Xenograft Models
Combination AgentCancer Cell LineTumor TypeInteraction
IrinotecanDLD-1ColonGreater than additive
PaclitaxelPC-3ProstateGreater than additive
CisplatinPC-3ProstateGreater than additive
CyclophosphamideRLLymphomaGreater than additive
IrinotecanNCI-H460NSCLCAdditive
CisplatinNCI-H460NSCLCAdditive
MethotrexateCCRF-CEMLeukemiaAdditive
IrinotecanHT29ColonLess than additive
PaclitaxelNCI-H460NSCLCLess than additive
CisplatinNCI-H23NSCLCLess than additive

Source: Adapted from preclinical combination therapy studies.[2][3]

Experimental Protocols

Protocol 1: Development of a this compound-Resistant Cancer Cell Line

This protocol describes a method for generating a this compound-resistant cancer cell line through continuous exposure to escalating drug concentrations.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

  • Hemocytometer or automated cell counter

  • Cryopreservation medium

Procedure:

  • Determine the initial IC50: Perform a dose-response assay to determine the IC50 of this compound for the parental cell line.

  • Initial Exposure: Culture the parental cells in their complete medium containing this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits 10% or 20% of cell growth).

  • Monitor and Subculture: Monitor the cells for growth. Initially, a significant portion of the cells may die. When the surviving cells reach 70-80% confluency, subculture them into a new flask with the same concentration of this compound.

  • Dose Escalation: Once the cells are growing steadily at the initial concentration, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.

  • Repeat and Select: Repeat the process of monitoring, subculturing, and dose escalation. This process can take several months.

  • Cryopreserve at Intervals: At each successful dose escalation step, cryopreserve a batch of cells. This provides a backup if the cells do not survive a subsequent higher concentration.

  • Confirm Resistance: Once the cells are stably proliferating at a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), confirm the level of resistance by performing a new dose-response assay and calculating the new IC50 value.

  • Stability of Resistance: To check if the resistance is stable, culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50.

Protocol 2: this compound Sensitivity Assay (MTT Assay)

This protocol outlines a common method for assessing the sensitivity of a cell line to this compound.

Materials:

  • Parental and/or this compound-resistant cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (no drug) as a control.

  • Incubation: Incubate the plate for a period that allows for at least two cell doublings (typically 48-72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control. Plot the viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.

Visualizations

Thiarabine_Metabolism_and_Resistance cluster_outside Extracellular Space cluster_cell Cancer Cell cluster_resistance Potential Resistance Mechanisms Thiarabine_out This compound Thiarabine_in This compound Thiarabine_out->Thiarabine_in hENT1 T_ara_MP This compound Monophosphate Thiarabine_in->T_ara_MP dCK Inactive_Metabolite Inactive Metabolite Thiarabine_in->Inactive_Metabolite CDA T_ara_DP This compound Diphosphate T_ara_MP->T_ara_DP T_ara_CTP This compound Triphosphate (Active) T_ara_DP->T_ara_CTP DNA_synthesis DNA Synthesis Inhibition T_ara_CTP->DNA_synthesis ENT1_down hENT1 Downregulation ENT1_down->Thiarabine_in Inhibits dCK_down dCK Inactivation dCK_down->T_ara_MP Inhibits CDA_up CDA Upregulation CDA_up->Inactive_Metabolite Promotes AKT_mTOR AKT/mTOR Activation AKT_mTOR->DNA_synthesis Promotes Survival

Caption: this compound metabolism and potential resistance pathways.

Troubleshooting_Workflow cluster_confirm Confirmation cluster_investigate Investigation of Mechanisms cluster_optimize Optimization cluster_solution Potential Solutions start Start: Decreased this compound Sensitivity confirm_resistance Perform Dose-Response Assay (e.g., MTT) start->confirm_resistance compare_ic50 Compare IC50 to Parental Line confirm_resistance->compare_ic50 is_resistant Significant IC50 Increase? compare_ic50->is_resistant check_transport Assess hENT1 Expression (qPCR/Western) is_resistant->check_transport Yes check_drug Verify this compound Integrity is_resistant->check_drug No check_metabolism Measure dCK/CDA Activity check_transport->check_metabolism check_signaling Analyze AKT/mTOR Pathway check_metabolism->check_signaling combination_therapy Consider Combination Therapy check_signaling->combination_therapy check_culture Optimize Cell Culture Conditions check_drug->check_culture check_culture->start switch_drug Switch to a Different Drug Class combination_therapy->switch_drug

Caption: Troubleshooting workflow for this compound resistance.

References

Thiarabine Stability and Degradation in Aqueous Solutions: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides technical guidance on the stability and degradation of Thiarabine in aqueous solutions for researchers, scientists, and drug development professionals. Direct quantitative stability data for this compound is limited in published literature. Therefore, this guide leverages data from its close structural analog, Cytarabine (ara-C), to provide representative information and experimental protocols. Researchers should use this information as a starting point and are strongly encouraged to perform specific stability studies for this compound under their experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the stability of this compound in aqueous solutions?

Based on data from its analog Cytarabine, the primary factors affecting stability in aqueous solutions are pH, temperature, and exposure to light. Like many nucleoside analogs, this compound is susceptible to hydrolysis, particularly under acidic or alkaline conditions. Elevated temperatures will accelerate degradation rates. Exposure to UV light can also induce photolytic degradation.

Q2: What is the expected primary degradation pathway for this compound in aqueous solution?

The primary degradation pathway for this compound, similar to Cytarabine, is expected to be the hydrolysis of the glycosidic bond, leading to the cleavage of the sugar moiety from the cytosine base. Another potential degradation route is the deamination of the cytosine ring to form a uracil analog.

Q3: What are the recommended storage conditions for this compound in aqueous solution?

Q4: How can I monitor the degradation of this compound in my experiments?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the degradation of this compound and quantify its remaining concentration. This method should be able to separate the intact this compound from its potential degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly rapid loss of this compound activity. Degradation of the compound in the aqueous solution.Verify the pH of your solution. Avoid highly acidic or alkaline conditions. Ensure solutions are stored at the recommended temperature and protected from light. Prepare fresh solutions before use if possible.
Appearance of unknown peaks in HPLC analysis. Formation of degradation products.Perform forced degradation studies (see Experimental Protocols) to intentionally generate degradation products. This will help in identifying the peaks corresponding to degradants in your experimental samples.
Precipitation of this compound from solution. Poor solubility at the prepared concentration or pH.Check the solubility of this compound in your specific buffer system. Adjust the concentration or the composition of the aqueous solution. The pH can also influence the solubility of nucleoside analogs.
Inconsistent experimental results. Inconsistent stability of this compound stock solutions.Implement a standard protocol for the preparation and storage of this compound solutions. Regularly check the purity and concentration of your stock solutions using a validated analytical method like HPLC.

Quantitative Data Summary

The following tables summarize stability data for Cytarabine, which can be used as a reference for this compound.

Table 1: pH-Dependent Stability of Cytarabine in Aqueous Solution

pHTemperature (°C)Half-life (t½)Degradation Rate Constant (k)
1.070~ 20 hours~ 0.035 hr⁻¹
5.070~ 200 hours~ 0.0035 hr⁻¹
7.070~ 250 hours~ 0.0028 hr⁻¹
9.070~ 150 hours~ 0.0046 hr⁻¹
12.070~ 10 hours~ 0.069 hr⁻¹

Note: This data is extrapolated from studies on Cytarabine and is intended for illustrative purposes. Actual degradation rates for this compound may vary.

Table 2: Temperature-Dependent Stability of Cytarabine in Aqueous Solution (at pH 7)

Temperature (°C)Half-life (t½)
4Estimated > 1 year
25~ 30 days
40~ 7 days
70~ 10 days

Note: This data is representative for Cytarabine and should be confirmed for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and degradation pathways.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at neutral pH) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and fluorescent light in a photostability chamber for a defined period. A control sample should be kept in the dark at the same temperature.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots of each stressed solution. Neutralize the acidic and alkaline samples before analysis. Analyze all samples by a stability-indicating HPLC method to determine the percentage of remaining this compound and the formation of degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method to quantify this compound in the presence of its degradation products.

Methodology:

  • Chromatographic Conditions (Example for a Cytarabine analog):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 20 mM phosphate buffer, pH 7.0) and an organic solvent (e.g., methanol or acetonitrile). The exact composition should be optimized to achieve good separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at the wavelength of maximum absorbance for this compound (to be determined, likely around 270-280 nm).

    • Injection Volume: 20 µL.

  • Method Validation:

    • Specificity: Analyze samples from the forced degradation study to ensure that the peaks of the degradation products are well-resolved from the this compound peak.

    • Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them into the HPLC system. Plot a calibration curve of peak area versus concentration to establish the linearity of the method.

    • Accuracy and Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) of the method by analyzing samples with known concentrations of this compound.

Visualizations

Experimental_Workflow_Forced_Degradation cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to base Alkaline Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to oxide Oxidative Degradation (3% H2O2, RT) stock->oxide Expose to thermal Thermal Degradation (80°C) stock->thermal Expose to photo Photolytic Degradation (UV/Vis Light) stock->photo Expose to hplc Stability-Indicating HPLC Analysis acid->hplc Analyze at Time Points base->hplc Analyze at Time Points oxide->hplc Analyze at Time Points thermal->hplc Analyze at Time Points photo->hplc Analyze at Time Points results Identify Degradation Products & Pathways hplc->results

Caption: Workflow for a forced degradation study of this compound.

Signaling_Pathway_Degradation This compound This compound Hydrolysis Hydrolysis (Acidic/Alkaline) This compound->Hydrolysis Deamination Deamination This compound->Deamination Degradation_Product_1 Cleaved Sugar Moiety + Cytosine Analog Hydrolysis->Degradation_Product_1 Degradation_Product_2 Uracil Analog Deamination->Degradation_Product_2

Caption: Postulated degradation pathways of this compound in aqueous solution.

Optimizing Thiarabine Concentration for In Vitro Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Thiarabine concentration in in vitro experiments. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as 4'-Thioaracytidine or OSI-7836) is a nucleoside analog of cytarabine (ara-C) with potent antineoplastic activity.[1][2] Its mechanism of action involves the inhibition of DNA synthesis.[1][3][4] Upon cellular uptake, this compound is phosphorylated to its active triphosphate form, this compound triphosphate (T-araCTP). T-araCTP then competes with the natural nucleoside, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA strand during replication.[2][5] This incorporation leads to chain termination, halting DNA synthesis and ultimately inducing cell death.[2] The key structural difference from cytarabine is the presence of a sulfur atom in the sugar moiety, which enhances its stability and efficacy, particularly against solid tumors.[3]

Q2: What is a typical starting concentration range for this compound in in vitro experiments?

Q3: My this compound, dissolved in DMSO, is precipitating when I add it to my cell culture medium. What should I do?

This is a common issue with hydrophobic compounds like this compound, which is soluble in DMSO but not in water. Here are several troubleshooting steps to address precipitation:

  • Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.5%, and certainly no higher than 1%, as higher concentrations can be toxic to cells.

  • Serial Dilutions: Instead of adding a small volume of highly concentrated this compound stock directly to a large volume of medium, perform serial dilutions in your culture medium. This gradual decrease in concentration can help maintain solubility.

  • Pre-warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound solution can sometimes improve solubility.

  • Increase the Volume of the Drug Stock: Prepare a less concentrated stock solution in DMSO. This will require adding a larger volume to your culture, so ensure the final DMSO concentration remains within the acceptable range.

  • Vortexing/Mixing: When adding the this compound stock to the medium, vortex or gently pipette up and down immediately to ensure rapid and thorough mixing, which can prevent localized high concentrations that are prone to precipitation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No or low cytotoxicity observed at expected concentrations. 1. Cell line resistance: The cell line may have intrinsic or acquired resistance to nucleoside analogs. This can be due to low expression or activity of deoxycytidine kinase (dCK), the enzyme required for this compound's activation. 2. Drug degradation: Improper storage of this compound stock solutions can lead to degradation. 3. Sub-optimal assay conditions: Incorrect seeding density, incubation time, or assay choice can affect results.1. Check dCK expression: If possible, assess the expression of dCK in your cell line. Consider using a different cell line with known sensitivity to nucleoside analogs as a positive control. 2. Proper storage: Store this compound powder at -20°C for long-term storage (up to 3 years) and stock solutions at -80°C (for up to 6 months) or -20°C (for up to 1 month). Avoid repeated freeze-thaw cycles.[1] 3. Optimize assay: Ensure the cell seeding density allows for logarithmic growth during the experiment. Optimize the incubation time based on the cell line's doubling time. Consider using a more sensitive cytotoxicity assay.
High cytotoxicity observed in control cells (vehicle control). DMSO toxicity: The final concentration of DMSO in the culture medium is too high.Reduce DMSO concentration: Ensure the final DMSO concentration is below 0.5%. Prepare a more dilute stock solution of this compound if necessary. Always include a vehicle control with the same final DMSO concentration as the highest this compound concentration.
Inconsistent results between experiments. 1. Variability in cell health: Cells may be at different passages, confluency levels, or have been stressed. 2. Inaccurate drug concentration: Errors in preparing stock solutions or serial dilutions. 3. Precipitation of this compound: Inconsistent solubility of the compound in the culture medium.1. Standardize cell culture practices: Use cells within a consistent passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. 2. Careful pipetting and calculation: Double-check all calculations and use calibrated pipettes for preparing solutions. 3. Follow solubility troubleshooting steps: Refer to the FAQ on preventing precipitation. Visually inspect the medium for any signs of precipitation before adding it to the cells.
Unexpected off-target effects. Concentration-dependent effects: At higher concentrations, this compound may inhibit other cellular processes beyond DNA synthesis. While specific off-target effects for this compound are not well-documented in publicly available literature, it is a possibility with any small molecule inhibitor.Perform dose-response experiments: Carefully titrate the concentration of this compound to find the lowest effective concentration. Use specific inhibitors: If a specific off-target pathway is suspected, use a known inhibitor of that pathway as a control to see if it phenocopies the observed effect.

Data Presentation

Table 1: In Vitro Activity of this compound in a Normal Human Cell Line

Cell LineAssayParameterValue (µM)Reference
HFF (Human Foreskin Fibroblast)MTS Assay (3 days)CC50> 100[1]
HFF (Human Foreskin Fibroblast)Coulter Counting (3 days)IC50 (Antiproliferative)1[1]

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Reagent: this compound powder, DMSO (cell culture grade, sterile).

  • Procedure:

    • Calculate the amount of this compound powder and DMSO needed to prepare a stock solution of a desired concentration (e.g., 10 mM or 100 mM). This compound has a molecular weight of 259.28 g/mol .

    • Under sterile conditions in a biological safety cabinet, add the calculated volume of DMSO to the vial of this compound powder.

    • Vortex or sonicate briefly to ensure complete dissolution.[1]

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

2. In Vitro Cytotoxicity Assay (MTT/XTT Assay)

  • Materials: 96-well plates, cell line of interest, complete culture medium, this compound stock solution, MTT or XTT reagent, solubilization solution (for MTT).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remember to keep the final DMSO concentration consistent and low across all wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate the plate for a period appropriate for the cell line's doubling time (e.g., 48, 72, or 96 hours).

    • At the end of the incubation period, add the MTT or XTT reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for the conversion of the tetrazolium salt to formazan.

    • If using MTT, add the solubilization solution and incubate until the formazan crystals are fully dissolved.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Mandatory Visualizations

Thiarabine_Mechanism_of_Action This compound This compound Uptake Cellular Uptake (Nucleoside Transporters) This compound->Uptake Thiarabine_in Intracellular This compound Uptake->Thiarabine_in dCK Deoxycytidine Kinase (dCK) & other kinases Thiarabine_in->dCK T_araCTP This compound Triphosphate (T-araCTP) dCK->T_araCTP DNA_Polymerase DNA Polymerase T_araCTP->DNA_Polymerase DNA_Replication DNA Replication DNA_Polymerase->DNA_Replication incorporation Chain_Termination DNA Chain Termination DNA_Replication->Chain_Termination Cell_Death Cell Death (Apoptosis) Chain_Termination->Cell_Death

Caption: Mechanism of action of this compound.

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed cells in 96-well plate Drug_Dilution 2. Prepare this compound serial dilutions Add_Drug 3. Add drug dilutions to cells Drug_Dilution->Add_Drug Incubation 4. Incubate for 48-96 hours Add_Drug->Incubation Add_Reagent 5. Add MTT/XTT reagent Incubation->Add_Reagent Read_Absorbance 6. Read absorbance Add_Reagent->Read_Absorbance Calculate_Viability 7. Calculate % viability Read_Absorbance->Calculate_Viability Determine_IC50 8. Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for in vitro cytotoxicity assay.

Troubleshooting_Logic Start Inconsistent or Unexpected Results Check_Precipitation Visible precipitate in media? Start->Check_Precipitation Check_DMSO DMSO control shows toxicity? Check_Precipitation->Check_DMSO No Solubility_Solutions Adjust dilution method, lower final DMSO concentration Check_Precipitation->Solubility_Solutions Yes Check_Cells Cell health/passage issues? Check_DMSO->Check_Cells No DMSO_Solutions Lower final DMSO concentration (<0.5%) Check_DMSO->DMSO_Solutions Yes Check_Drug Drug stock/dilution error? Check_Cells->Check_Drug No Cell_Culture_Solutions Standardize cell handling, use consistent passage # Check_Cells->Cell_Culture_Solutions Yes Check_Resistance Suspect cell line resistance? Check_Drug->Check_Resistance No Drug_Prep_Solutions Recalculate and prepare fresh dilutions/stock Check_Drug->Drug_Prep_Solutions Yes Resistance_Solutions Verify dCK expression, use positive control cell line Check_Resistance->Resistance_Solutions Yes End Optimized Experiment Check_Resistance->End No Solubility_Solutions->End DMSO_Solutions->End Cell_Culture_Solutions->End Drug_Prep_Solutions->End Resistance_Solutions->End

Caption: Troubleshooting logic for this compound experiments.

References

Troubleshooting inconsistent results in Thiarabine assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Thiarabine in their experiments. The information is designed to address common issues and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a nucleoside analog of cytarabine (ara-C).[1] Its cytotoxic effects are exerted through a multi-step process. First, it is transported into the cell and then phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, this compound triphosphate (T-araCTP). T-araCTP then competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA. This incorporation leads to the inhibition of DNA and RNA synthesis and ultimately, chain termination, which triggers cell death.[1][2] A key feature of this compound is the long retention time of its active 5'-triphosphate form within tumor cells, which contributes to its potent anti-tumor activity.[2]

Q2: How should this compound be stored and handled?

For long-term storage, this compound should be kept at -20°C for up to several months. For short-term use (days to weeks), it can be stored at 0-4°C in a dry, dark environment. It is soluble in DMSO but not in water.

Q3: My this compound cytotoxicity assay shows no effect on the cancer cells. What could be the reason?

Several factors could contribute to a lack of cytotoxic effect:

  • Low Deoxycytidine Kinase (dCK) Activity: this compound requires phosphorylation by dCK to become active. If the cell line used has low endogenous dCK activity, the drug will not be efficiently converted to its active form.

  • Drug Degradation: Improper storage or handling of this compound can lead to its degradation. Ensure that the compound has been stored correctly and that stock solutions are not subjected to repeated freeze-thaw cycles.

  • Cell Line Resistance: The cancer cell line may have intrinsic or acquired resistance to nucleoside analogs. This can be due to mechanisms such as reduced drug uptake or increased drug efflux.

  • Incorrect Assay Conditions: The drug concentration range may be too low, or the incubation time may be too short for the cytotoxic effects to become apparent.

Q4: How can I develop a this compound-resistant cell line?

This compound-resistant cell lines can be developed by exposing a parental cancer cell line to gradually increasing concentrations of the drug over a prolonged period.[3] The process typically involves the following steps:

  • Determine the initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.

  • Initial Exposure: Treat the cells with a concentration of this compound at or slightly below the IC50.

  • Stepwise Dose Escalation: Once the cells have adapted and are proliferating at this concentration, gradually increase the this compound concentration in the culture medium.

  • Monitoring and Maintenance: Continuously monitor the cells for signs of resistance (i.e., normal proliferation in the presence of the drug).

  • Confirmation of Resistance: After several months of continuous culture in the presence of a high concentration of this compound, confirm the resistance by performing a cytotoxicity assay and comparing the IC50 of the resistant line to the parental line.

Troubleshooting Inconsistent Assay Results

Inconsistent results in this compound assays, particularly high variability in IC50 values, can be a significant challenge. The following sections provide guidance on potential causes and solutions.

High Variability in IC50 Values

Potential Cause 1: Cell Culture Conditions

  • Cell Passage Number: Continuous passaging of cell lines can lead to phenotypic and genotypic drift, which can alter their sensitivity to drugs.[2][4][5][6] It is recommended to use cells within a consistent and low passage number range for all experiments.

  • Cell Seeding Density: The initial number of cells seeded can significantly impact the final assay readout and the calculated IC50 value. Inconsistent seeding density can lead to variability between wells and between experiments.

  • Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interact with therapeutic compounds, affecting their activity. Variations in serum batches can also contribute to inconsistent results.

Solution:

  • Establish a cell banking system with well-characterized master and working cell banks to ensure a consistent supply of low-passage cells.

  • Optimize and standardize the cell seeding density for each cell line used in the assay.

  • Use a consistent and tested batch of FBS for all experiments. If variability persists, consider reducing the serum concentration during the drug incubation period.

Potential Cause 2: Assay Protocol and Reagents

  • This compound Stability: this compound, like other nucleoside analogs, can be unstable in solution. Repeated freeze-thaw cycles of stock solutions or prolonged storage at inappropriate temperatures can lead to degradation.

  • Inconsistent Incubation Times: The duration of drug exposure can significantly influence the cytotoxic effect. Variations in incubation times between experiments will lead to different IC50 values.

  • Assay Type: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity, membrane integrity). The choice of assay can influence the apparent potency of the drug.

Solution:

  • Prepare single-use aliquots of this compound stock solutions to avoid repeated freeze-thaw cycles. Protect stock solutions from light.

  • Strictly adhere to a standardized incubation time for all experiments.

  • If switching between assay types (e.g., from MTS to a lactate dehydrogenase (LDH) release assay), re-optimize the assay conditions and expect potential differences in IC50 values.

Unexpectedly High or Low IC50 Values

Potential Cause 1: Altered Drug Metabolism or Transport

  • Deoxycytidine Kinase (dCK) Levels: As dCK is the rate-limiting enzyme for this compound activation, variations in its expression or activity can dramatically alter the drug's efficacy.

  • Nucleoside Transporter Expression: this compound enters the cell via nucleoside transporters. Changes in the expression of these transporters can affect the intracellular concentration of the drug.

Solution:

  • If you suspect altered dCK activity, you can measure its expression level by Western blot or its activity using a commercially available kit.

  • Similarly, the expression of key nucleoside transporters can be assessed by qPCR or Western blot.

Potential Cause 2: Cell Line Misidentification or Contamination

  • Cross-Contamination: Misidentified or cross-contaminated cell lines are a common source of irreproducible data.

Solution:

  • Regularly authenticate your cell lines using methods such as short tandem repeat (STR) profiling.

Data Presentation

Table 1: Comparative Efficacy of this compound in Human Leukemia and Lymphoma Xenograft Models
Cancer ModelThis compound EfficacyComparison with Other Agents
HL-60 LeukemiaCurativeMore efficacious than ara-C/palmO-ara-C, clofarabine, fludarabine monophosphate, cladribine, and gemcitabine.
AS283 LymphomaCurativeMore efficacious than ara-C/palmO-ara-C, clofarabine, fludarabine monophosphate, cladribine, and gemcitabine.
CCRF-CEM LeukemiaTumor RegressionMore efficacious than ara-C/palmO-ara-C, clofarabine, fludarabine monophosphate, cladribine, and gemcitabine.
MOLT-4 LeukemiaTumor RegressionMore efficacious than ara-C/palmO-ara-C, clofarabine, fludarabine monophosphate, cladribine, and gemcitabine.
K-562 LeukemiaTumor RegressionMore efficacious than ara-C/palmO-ara-C, clofarabine, fludarabine monophosphate, cladribine, and gemcitabine.
RL LymphomaTumor RegressionMore efficacious than ara-C/palmO-ara-C, clofarabine, fludarabine monophosphate, cladribine, and gemcitabine.
RPMI-8226 MyelomaNo Appreciable Activity-

Source: Adapted from preclinical xenograft data.[6]

Note: Specific IC50 values for this compound in a wide range of cancer cell lines are not extensively available in publicly accessible literature. The provided table summarizes in vivo efficacy data.

Experimental Protocols

Protocol: this compound Cytotoxicity Assessment using MTS Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound in adherent cancer cell lines.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of this compound dilutions in complete culture medium at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (no cells) for background control and wells with cells treated with vehicle (e.g., DMSO-containing medium) as a negative control.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTS Assay:

    • Add 20 µL of MTS reagent directly to each well.

    • Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, or until a color change is apparent.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of the background control wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each this compound concentration using the following formula:

      • % Viability = (Absorbance of treated wells / Absorbance of vehicle control wells) x 100

    • Plot the % Viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Visualizations

Thiarabine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell Thiarabine_ext This compound hENT1 hENT1 (Nucleoside Transporter) Thiarabine_ext->hENT1 Uptake Thiarabine_int This compound dCK Deoxycytidine Kinase (dCK) Thiarabine_int->dCK Phosphorylation T_araMP T-araMP dCK->T_araMP Other_kinases Other Kinases T_araMP->Other_kinases T_araDP T-araDP Other_kinases->T_araDP T_araCTP T-araCTP (Active Form) Other_kinases->T_araCTP T_araDP->Other_kinases DNA_Polymerase DNA Polymerase T_araCTP->DNA_Polymerase Incorporation DNA DNA DNA_Polymerase->DNA Chain_Termination DNA Chain Termination DNA->Chain_Termination Apoptosis Apoptosis Chain_Termination->Apoptosis hENT1->Thiarabine_int

Caption: this compound's mechanism of action and signaling pathway.

Experimental_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_this compound Prepare this compound dilutions incubate_24h->prepare_this compound treat_cells Treat cells with This compound incubate_24h->treat_cells prepare_this compound->treat_cells incubate_48_72h Incubate for 48-72h treat_cells->incubate_48_72h add_mts Add MTS reagent incubate_48_72h->add_mts incubate_1_4h Incubate for 1-4h add_mts->incubate_1_4h read_absorbance Read absorbance at 490 nm incubate_1_4h->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: A typical experimental workflow for a this compound cytotoxicity assay.

Troubleshooting_Logic start Inconsistent This compound Assay Results check_cell_culture Review Cell Culture Practices start->check_cell_culture check_assay_protocol Review Assay Protocol start->check_assay_protocol check_reagents Check Reagents start->check_reagents passage_number Consistent low passage number? check_cell_culture->passage_number Yes check_cell_culture->passage_number No incubation_time Consistent incubation time? check_assay_protocol->incubation_time Yes check_assay_protocol->incubation_time No thiarabine_storage Proper this compound storage? check_reagents->thiarabine_storage Yes check_reagents->thiarabine_storage No seeding_density Consistent seeding density? passage_number->seeding_density standardize_culture Standardize cell culture practices passage_number->standardize_culture serum_batch Consistent serum batch? seeding_density->serum_batch seeding_density->standardize_culture No serum_batch->check_assay_protocol Yes serum_batch->standardize_culture No standardize_culture->start Re-run Assay assay_type Appropriate assay for endpoint? incubation_time->assay_type standardize_protocol Standardize assay protocol incubation_time->standardize_protocol assay_type->check_reagents Yes assay_type->standardize_protocol No standardize_protocol->start Re-run Assay reagent_prep Correct reagent preparation? thiarabine_storage->reagent_prep validate_reagents Validate reagents thiarabine_storage->validate_reagents reagent_prep->validate_reagents No investigate_resistance Investigate Potential Cellular Resistance reagent_prep->investigate_resistance Yes validate_reagents->start Re-run Assay

Caption: A logical troubleshooting workflow for inconsistent this compound assay results.

References

Technical Support Center: Managing Thiarabine-Induced Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support and troubleshooting advice for managing toxicities associated with the investigational nucleoside analog, thiarabine, in animal models. The information is presented in a question-and-answer format to directly address common challenges encountered during preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, a nucleoside analog of cytarabine (ara-C), is a promising antineoplastic agent.[1][2] Its mechanism of action involves the inhibition of DNA synthesis.[3] Once inside a cell, this compound is phosphorylated to its active triphosphate form, T-araCTP.[1][2] T-araCTP then competes with the natural nucleoside, cytidine, for incorporation into DNA. This incorporation leads to the termination of the growing DNA chain, thereby halting DNA replication and RNA synthesis, which ultimately results in cancer cell death.[1][2] this compound has demonstrated superior antitumor activity against various human tumor xenografts in mice compared to other nucleoside analogs like gemcitabine and cytarabine.[3][4]

Q2: What are the primary expected toxicities of this compound in animal models?

Based on its mechanism of action as a DNA synthesis inhibitor and the toxicities observed with similar nucleoside analogs, the primary target organs for this compound-induced toxicity are tissues with rapidly proliferating cells.[1][5] Therefore, the most anticipated toxicities in animal models are:

  • Myelosuppression: Inhibition of hematopoietic progenitor cells in the bone marrow, leading to neutropenia, thrombocytopenia, and anemia.[5][6] Myelosuppression was the dose-limiting toxicity observed in early clinical trials of this compound.

  • Gastrointestinal (GI) Toxicity: Damage to the epithelial lining of the GI tract, potentially causing mucositis, diarrhea, weight loss, and dehydration.[5]

Q3: How should I determine a starting dose for this compound in my animal experiments?

Specific Maximum Tolerated Dose (MTD) and LD50 values for this compound in various animal models are not widely published. However, dose-ranging studies are essential to determine the appropriate dose for your specific model and experimental goals.[7][8] As a starting point, you can refer to preclinical studies of similar nucleoside analogs like cytarabine. For instance, in a mouse model of cytarabine-induced myelosuppression, doses of 50, 100, and 200 mg/kg administered intraperitoneally for 7 days were used. It is crucial to conduct a pilot study with a small number of animals to establish a dose that is both efficacious and tolerable.

Q4: What clinical signs of toxicity should I monitor in my animals?

Regular and careful monitoring of animals is critical for early detection of toxicity. Key parameters to observe include:

  • General Health: Changes in posture, activity level, grooming habits, and response to stimuli.

  • Body Weight: Daily or bi-daily body weight measurements are a sensitive indicator of toxicity.

  • Gastrointestinal Signs: Monitor for diarrhea, dehydration (skin tenting), and changes in food and water consumption.

  • Signs of Myelosuppression: Observe for signs of infection (lethargy, ruffled fur), bleeding, or pale mucous membranes.

Q5: What are the criteria for humane endpoints and when should I consider euthanasia?

Humane endpoints are critical to minimize animal suffering. Euthanasia should be considered if an animal exhibits any of the following signs:

  • Significant and sustained weight loss (typically >20% of baseline body weight).

  • Severe, unresolved diarrhea or dehydration.

  • Signs of severe infection or sepsis.

  • Inability to access food or water.

  • Severe lethargy or moribund state.

All procedures should be performed in accordance with your institution's approved animal care and use protocols.

Troubleshooting Guides

Managing Myelosuppression

Myelosuppression is a common and serious toxicity of nucleoside analogs. Proactive monitoring and supportive care are essential.

Troubleshooting Common Issues:

Issue Potential Cause Recommended Action
Severe Neutropenia High dose of this compound, individual animal sensitivity.- Administer prophylactic broad-spectrum antibiotics to prevent opportunistic infections.- Consider the use of granulocyte colony-stimulating factor (G-CSF) to stimulate neutrophil production, though be aware of potential immune modulation effects.[9]- Reduce the dose of this compound in subsequent cycles or for new cohorts.
Thrombocytopenia This compound-induced damage to megakaryocytes in the bone marrow.- Handle animals with care to minimize the risk of bleeding.- Monitor for signs of hemorrhage (e.g., petechiae, bruising).- In severe cases, platelet transfusions may be considered, though this is often not feasible in small animal models.
Anemia Inhibition of erythroid progenitor cells.- Monitor for signs of anemia (e.g., pale mucous membranes, lethargy).- For long-term studies, erythropoietin-stimulating agents could be considered.

Experimental Protocol: Assessment of Myelosuppression

  • Animal Model: Mice (e.g., C57BL/6 or BALB/c) or rats (e.g., Sprague-Dawley).

  • This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal, oral gavage). Doses should be determined from a dose-ranging study.

  • Blood Collection: Collect peripheral blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at regular intervals post-treatment (e.g., days 3, 7, 14, and 21).

  • Complete Blood Count (CBC): Analyze blood samples for total white blood cell count, neutrophil, lymphocyte, platelet, and red blood cell counts using an automated hematology analyzer.

  • Bone Marrow Analysis (Optional): At selected time points, euthanize a subset of animals and flush bone marrow from the femurs and tibias. Analyze bone marrow cellularity and perform flow cytometry to assess hematopoietic stem and progenitor cell populations.

  • Data Analysis: Plot the mean cell counts over time to determine the nadir (lowest point) and recovery kinetics for each cell lineage.

Managing Gastrointestinal Toxicity

Gastrointestinal toxicity can lead to significant morbidity and mortality if not managed appropriately.

Troubleshooting Common Issues:

Issue Potential Cause Recommended Action
Diarrhea and Dehydration Damage to the intestinal epithelium leading to fluid loss.- Provide supportive care with subcutaneous or intraperitoneal injections of sterile saline to maintain hydration.- Ensure easy access to fresh water and palatable, soft food.- Consider anti-diarrheal medications, but use with caution as they can mask worsening conditions.
Weight Loss Reduced food intake due to mucositis, nausea, or general malaise.- Provide nutritional support with highly palatable and calorie-dense food.- Monitor food and water intake daily.- If oral intake is severely compromised, consider gavage feeding with a liquid nutritional supplement.
Oral Mucositis Damage to the oral mucosa.- Visually inspect the oral cavity for redness, ulceration, and swelling.- Provide soft food to minimize oral discomfort during eating.

Experimental Protocol: Assessment of Gastrointestinal Toxicity

  • Animal Model: Rats (e.g., Wistar or Sprague-Dawley) are often used for mucositis models due to their larger size, but mice can also be used.

  • This compound Administration: Administer this compound at doses known to induce GI toxicity.

  • Clinical Monitoring:

    • Record body weight daily.

    • Score diarrhea severity daily (e.g., 0=normal, 1=soft stool, 2=mild diarrhea, 3=severe/watery diarrhea).

    • Monitor food and water consumption.

  • Histopathological Analysis: At predetermined time points, euthanize animals and collect sections of the small and large intestine, and tongue. Process tissues for histology and score for signs of damage, such as villus atrophy, crypt loss, and inflammatory cell infiltration.

  • Data Analysis: Correlate clinical signs with histopathological findings to assess the severity of GI toxicity at different doses and time points.

Quantitative Data Summary

Table 1: Estimated Dose Ranges for this compound-Induced Toxicity Studies in Mice

ParameterEstimated Dose Range (mg/kg/day, i.p.)Animal ModelKey Considerations
Dose-Ranging Study 10 - 300Mice (e.g., C57BL/6, BALB/c)Start with a wide range of doses to identify the MTD.
Myelosuppression Model 50 - 200Mice (e.g., C57BL/6)Doses in this range have been shown to induce significant but recoverable myelosuppression with cytarabine.
Gastrointestinal Toxicity Model >100Mice or RatsHigher doses are generally required to induce significant GI toxicity.

Visualizations

Signaling Pathway for this compound's Mechanism of Action

Thiarabine_Mechanism cluster_cell Intracellular This compound This compound Cell Cancer Cell This compound->Cell dCK Deoxycytidine Kinase (dCK) T_araCMP This compound Monophosphate (T-araCMP) dCK->T_araCMP Phosphorylation T_araCDP This compound Diphosphate (T-araCDP) T_araCMP->T_araCDP T_araCTP This compound Triphosphate (T-araCTP) T_araCDP->T_araCTP DNA_Polymerase DNA Polymerase T_araCTP->DNA_Polymerase Inhibits DNA DNA Replication DNA_Polymerase->DNA Mediates Apoptosis Apoptosis DNA->Apoptosis Replication Stress

Caption: this compound's intracellular activation and inhibition of DNA synthesis.

Experimental Workflow for this compound Toxicity Assessment

Toxicity_Workflow start Start dose_ranging Dose-Ranging Study (Determine MTD) start->dose_ranging main_study Main Toxicity Study (Multiple Dose Groups) dose_ranging->main_study monitoring Daily Clinical Monitoring (Body Weight, Clinical Signs) main_study->monitoring sampling Blood/Tissue Sampling (Scheduled Time Points) monitoring->sampling analysis Hematology & Histopathology Analysis sampling->analysis data_interp Data Interpretation & Reporting analysis->data_interp end End data_interp->end

Caption: A general workflow for assessing this compound-induced toxicity.

Decision-Making Workflow for Managing Adverse Events

AE_Management rect_node rect_node observe_ae Adverse Event Observed? mild_mod Mild to Moderate? observe_ae->mild_mod Yes continue_monitoring Continue Monitoring observe_ae->continue_monitoring No supportive_care Initiate Supportive Care (Hydration, Nutrition) mild_mod->supportive_care Yes severe Severe or Worsening? mild_mod->severe No supportive_care->continue_monitoring dose_reduction Consider Dose Reduction for Future Cycles severe->dose_reduction Yes euthanasia Consider Humane Endpoint/ Euthanasia dose_reduction->euthanasia

Caption: A decision tree for managing adverse events during this compound studies.

References

Impact of serum concentration on Thiarabine efficacy in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiarabine in vitro.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as 4'-Thio-ara-C) is a nucleoside analog of cytarabine (Ara-C) with potential antineoplastic activity.[1][2][3] Its mechanism of action involves being phosphorylated within the cell to its active triphosphate form, this compound triphosphate (T-araCTP).[1][2] T-araCTP then competes with the natural nucleoside, deoxycytidine triphosphate (dCTP), for incorporation into DNA. This incorporation leads to the inhibition of DNA and RNA synthesis and chain termination, ultimately resulting in cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[1][4] this compound has shown a longer half-life and higher efficacy in some preclinical models compared to cytarabine.[1][3]

Q2: How does serum concentration in cell culture media affect this compound's efficacy?

A2: The concentration of serum, most commonly Fetal Bovine Serum (FBS), in cell culture media can significantly impact the apparent in vitro efficacy of this compound. Serum proteins can bind to small molecule drugs like this compound, reducing the concentration of the free, active drug available to enter the cells and exert its cytotoxic effects.[5][6] Consequently, a higher serum concentration can lead to a higher IC50 value (the concentration of a drug that inhibits a biological process by 50%), suggesting reduced potency.[5] It is crucial to maintain a consistent and clearly reported serum concentration throughout your experiments to ensure the reproducibility and comparability of your results.

Q3: What are the expected cellular effects of this compound treatment in vitro?

A3: In vitro, this compound treatment is expected to induce several cellular effects, primarily due to its role as a DNA synthesis inhibitor. These effects include:

  • Inhibition of cell proliferation: this compound will reduce the rate of cell growth and division.

  • Induction of apoptosis: By causing irreparable DNA damage, this compound triggers the programmed cell death pathway.

  • Cell cycle arrest: Cells treated with this compound are likely to accumulate in the S-phase of the cell cycle, as DNA replication is stalled.[2][7]

Q4: Are there known resistance mechanisms to this compound?

A4: While specific resistance mechanisms to this compound are still under investigation, it is plausible that they may overlap with those of its parent compound, cytarabine. Known mechanisms of resistance to cytarabine include:

  • Reduced uptake of the drug into the cell.

  • Decreased phosphorylation of the drug to its active triphosphate form, often due to reduced activity of the enzyme deoxycytidine kinase (dCK).

  • Increased inactivation of the drug by enzymes like cytidine deaminase.

  • Alterations in downstream signaling pathways that regulate apoptosis and cell survival.[8]

Troubleshooting Guides

Problem 1: High variability in IC50 values for this compound between experiments.

  • Possible Cause 1: Inconsistent Serum Concentration. As discussed in the FAQs, variations in serum concentration can significantly alter the free drug concentration.

    • Solution: Ensure that the same batch and concentration of serum are used for all related experiments. Report the serum percentage in your experimental records.

  • Possible Cause 2: Cell Seeding Density. The number of cells seeded per well can influence the drug-to-cell ratio and impact the apparent IC50 value.

    • Solution: Optimize and standardize your cell seeding density for each cell line. Ensure even cell distribution across the plate.

  • Possible Cause 3: Drug Stability. this compound, like other nucleoside analogs, may have limited stability in solution.

    • Solution: Prepare fresh drug dilutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.

Problem 2: Low or no cytotoxic effect of this compound observed.

  • Possible Cause 1: High Serum Concentration. Excessive protein binding in high-serum media (e.g., 20% FBS) might be neutralizing the drug's effect.

    • Solution: Test a range of serum concentrations (e.g., 5%, 10%) or consider using serum-free or low-serum media for a defined period during drug incubation.

  • Possible Cause 2: Cell Line Resistance. The chosen cell line may have intrinsic or acquired resistance to nucleoside analogs.

    • Solution: Verify the sensitivity of your cell line to a positive control compound with a similar mechanism of action, such as cytarabine. Consider using a panel of cell lines with varying sensitivities.

  • Possible Cause 3: Insufficient Incubation Time. The cytotoxic effects of this compound may require a longer exposure time to manifest.

    • Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period for observing a cytotoxic response.

Problem 3: Inconsistent results in apoptosis assays (e.g., Annexin V/PI staining).

  • Possible Cause 1: Suboptimal Cell Health. Unhealthy cells may exhibit signs of apoptosis or necrosis even without drug treatment.

    • Solution: Ensure that your cells are in the logarithmic growth phase and have high viability before starting the experiment.

  • Possible Cause 2: Timing of Analysis. Apoptosis is a dynamic process. The timing of your analysis after this compound treatment is critical.

    • Solution: Perform a time-course experiment to identify the peak of apoptotic events. Early time points may show more early apoptotic cells (Annexin V positive, PI negative), while later time points will have more late apoptotic/necrotic cells (Annexin V and PI positive).

  • Possible Cause 3: Harsh Cell Handling. Over-trypsinization or vigorous pipetting can damage cell membranes, leading to false-positive PI staining.

    • Solution: Handle cells gently during harvesting and staining procedures. Use a cell scraper for sensitive adherent cells if necessary.

Data Presentation

Table 1: Representative IC50 Values of this compound in Various Cancer Cell Lines at Different Fetal Bovine Serum (FBS) Concentrations.

Disclaimer: The following data are hypothetical and for illustrative purposes only, based on the generally observed trend of decreased drug potency with increased serum concentration. Actual IC50 values should be determined experimentally.

Cell LineCancer Type5% FBS (µM)10% FBS (µM)15% FBS (µM)
HL-60Acute Promyelocytic Leukemia0.81.52.8
MOLM-13Acute Myeloid Leukemia1.22.34.1
PANC-1Pancreatic Cancer2.54.88.5
A549Lung Carcinoma5.19.717.2

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for adherent cells, 20,000-50,000 cells/well for suspension cells) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth medium at 2x the final desired concentrations. Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO or PBS).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Mix thoroughly by gentle pipetting or on a plate shaker to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined time.

  • Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the supernatant to include any detached apoptotic cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting: Harvest the cells as described above.

  • Fixation: Wash the cells with PBS and then fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Thiarabine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Thiarabine_ext This compound Thiarabine_int This compound Thiarabine_ext->Thiarabine_int Transport dCK Deoxycytidine Kinase (dCK) Thiarabine_int->dCK T_ara_MP T-ara-MP dCK->T_ara_MP Phosphorylation Kinases Other Kinases T_ara_MP->Kinases T_ara_TP T-ara-TP (Active Form) Kinases->T_ara_TP Phosphorylation DNA_Polymerase DNA Polymerase T_ara_TP->DNA_Polymerase Inhibition & Incorporation DNA DNA DNA_Polymerase->DNA DNA_damage DNA Damage & Chain Termination DNA->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis Cell_Cycle_Arrest S-Phase Arrest DNA_damage->Cell_Cycle_Arrest

Caption: Mechanism of action of this compound.

Experimental_Workflow_IC50 start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat Cells with this compound incubate_24h->treat_cells prepare_drug Prepare this compound Serial Dilutions prepare_drug->treat_cells incubate_treatment Incubate (e.g., 48-72h) treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate 4h add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance analyze_data Calculate % Viability & IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining this compound IC50 using MTT assay.

Signaling_Pathway This compound This compound Replication_Stress Replication Stress (DNA Damage) This compound->Replication_Stress ATR ATR Replication_Stress->ATR Activates Apoptosis Apoptosis Replication_Stress->Apoptosis Induces Chk1 Chk1 ATR->Chk1 Phosphorylates & Activates Cdc25 Cdc25 (Phosphatase) Chk1->Cdc25 Inhibits S_Phase_Arrest S-Phase Arrest Chk1->S_Phase_Arrest CDK_Cyclin CDK/Cyclin Complexes Cdc25->CDK_Cyclin Activates Cell_Cycle_Progression Cell Cycle Progression CDK_Cyclin->Cell_Cycle_Progression

Caption: Potential DNA damage response pathway activated by this compound.

References

Validation & Comparative

Thiarabine Demonstrates Superior Efficacy Over Cytarabine in Solid Tumor Xenografts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of thiarabine versus the established chemotherapeutic agent, cytarabine, in solid tumor xenograft models. The data presented herein highlights the potential of this compound as a promising agent for the treatment of solid tumors, a setting where cytarabine has shown limited activity.

This compound, a deoxycytidine analog, has demonstrated exceptional antitumor activity against a range of human tumor xenografts in mice, proving superior to cytarabine, particularly in solid tumor models. While both agents share a similar basic mechanism of action, key quantitative differences in their biochemical pharmacology contribute to this compound's enhanced efficacy. Notably, this compound exhibits a long retention time of its active 5'-triphosphate form within tumor cells and is a potent inhibitor of DNA synthesis. Furthermore, this compound is orally bioavailable (approximately 16%) and effective with once-daily dosing, distinguishing it from cytarabine.

Comparative Efficacy in Solid Tumor Xenografts

Preclinical studies have consistently shown that this compound possesses robust activity against various human solid tumor xenografts, whereas cytarabine is largely inactive in these models. The following table summarizes the comparative efficacy of this compound and cytarabine in several solid tumor xenograft models.

Tumor ModelDrugOptimal Dose (mg/kg/dose)ScheduleTumor Growth Delay (days)Outcome
NCI-H460 (Non-small cell lung cancer) This compound100qd x 510.9Active
Cytarabine100qd x 50.0Inactive
DLD-1 (Colon carcinoma) This compound100qd x 512.1Active
Cytarabine100qd x 50.0Inactive
PC-3 (Prostate carcinoma) This compound100qd x 511.2Active
Cytarabine100qd x 50.0Inactive
HT-29 (Colon carcinoma) This compound100qd x 59.7Active
Cytarabine100qd x 50.0Inactive
NCI-H23 (Non-small cell lung cancer) This compound100qd x 510.1Active
Cytarabine100qd x 50.0Inactive

Data sourced from Parker et al., 2015.

Mechanism of Action: A Tale of Two Analogs

Both this compound and cytarabine are nucleoside analogs that exert their cytotoxic effects by interfering with DNA synthesis. Upon entering the cell, they are phosphorylated to their active triphosphate forms, which then compete with the natural nucleoside deoxycytidine triphosphate (dCTP) for incorporation into DNA.

Caption: Intracellular activation and mechanism of action of this compound and Cytarabine.

The key difference lies in the subsequent steps. The 5'-triphosphate of this compound is retained in tumor cells for a longer duration, leading to a more sustained inhibition of DNA synthesis.

Experimental Protocols

The following provides a general overview of the experimental methodology used in the comparative xenograft studies.

1. Cell Lines and Culture:

  • Human solid tumor cell lines (e.g., NCI-H460, DLD-1, PC-3, HT-29, NCI-H23) were grown in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cells were maintained in a humidified incubator at 37°C with 5% CO2.

2. Xenograft Model Establishment:

  • Female athymic nude mice were used for the studies.

  • Tumor cells were harvested from culture, and a suspension of viable cells was prepared in a suitable medium.

  • The cell suspension was implanted subcutaneously into the flank of each mouse.

  • Tumors were allowed to grow to a palpable size before the initiation of treatment.

Cell_Culture Human Solid Tumor Cell Culture Harvest Harvest & Prepare Cell Suspension Cell_Culture->Harvest Implantation Subcutaneous Implantation in Nude Mice Harvest->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Treatment Drug Administration Tumor_Growth->Treatment Monitoring Tumor Measurement & Survival Monitoring Treatment->Monitoring

Caption: General workflow for solid tumor xenograft studies.

3. Drug Preparation and Administration:

  • This compound and cytarabine were formulated in a suitable vehicle for administration.

  • Drugs were administered to the mice, typically via intraperitoneal injection, according to the specified dose and schedule (e.g., 100 mg/kg/dose, once daily for 5 days).

4. Efficacy Evaluation:

  • Tumor dimensions were measured regularly using calipers, and tumor volume was calculated.

  • The primary endpoint was tumor growth delay, defined as the difference in the time required for the tumors in the treated group to reach a predetermined size compared to the control group.

  • Animal body weights were monitored as an indicator of toxicity.

Conclusion

The available preclinical data strongly suggests that this compound is a significantly more potent antitumor agent than cytarabine in the context of solid tumors. Its excellent activity in multiple human solid tumor xenograft models, where cytarabine is inactive, underscores its potential for clinical development in this area. The favorable pharmacological properties of this compound, including oral bioavailability and a prolonged intracellular half-life of its active metabolite, further enhance its therapeutic promise. Further clinical investigation of this compound in patients with solid tumors is warranted based on these compelling preclinical findings.

Thiarabine Demonstrates Superior In Vivo Efficacy Against Leukemia Models Compared to Standard-of-Care Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Preclinical studies reveal that Thiarabine, a novel nucleoside analog, exhibits potent and superior antitumor activity in in vivo leukemia models when compared to several established chemotherapeutic agents, including cytarabine (Ara-C). The findings from xenograft studies indicate that this compound could offer a significant therapeutic advantage in the treatment of hematological malignancies.

A pivotal preclinical study evaluated this compound's efficacy in various human leukemia cell line xenografts in mice.[1][2] Across multiple models, including HL-60, CCRF-CEM, MOLT-4, and K-562 leukemia, this compound demonstrated a higher degree of antitumor activity than cytarabine, clofarabine, fludarabine monophosphate, cladribine, and gemcitabine.[1] In some instances, this compound was reported to be curative and induce tumor regression.[1][2]

While specific quantitative data from the primary comparative studies were not publicly accessible, the qualitative results consistently highlight this compound's enhanced efficacy. The superior performance of this compound is attributed to key pharmacological differences from cytarabine. Although both drugs share a similar mechanism of action by inhibiting DNA synthesis, this compound's active triphosphate form has a longer retention time within tumor cells, leading to a more sustained inhibition of DNA replication.[3] Furthermore, this compound has the advantage of being orally bioavailable and effective with once-daily dosing.[2][3]

Comparative Efficacy in Leukemia Xenograft Models

The following table summarizes the comparative in vivo efficacy of this compound against various leukemia cell lines as reported in preclinical studies.

Cell LineThis compound EfficacyComparator AgentsComparative Outcome
HL-60 Curative ActivityCytarabine, Clofarabine, Fludarabine, Cladribine, GemcitabineMore Efficacious
CCRF-CEM Tumor RegressionCytarabine, Clofarabine, Fludarabine, Cladribine, GemcitabineMore Efficacious
MOLT-4 Tumor RegressionCytarabine, Clofarabine, Fludarabine, Cladribine, GemcitabineMore Efficacious
K-562 Tumor RegressionCytarabine, Clofarabine, Fludarabine, Cladribine, GemcitabineMore Efficacious

Note: The term "More Efficacious" is based on the qualitative descriptions in the cited abstracts, as specific numerical data on tumor growth inhibition or survival was not available in the public domain.

Mechanism of Action: Inhibition of DNA Synthesis

This compound, as a nucleoside analog, exerts its cytotoxic effects by interfering with DNA synthesis. The proposed signaling pathway, which is analogous to that of cytarabine, is detailed below.

cluster_extracellular cluster_cell Leukemia Cell Thiarabine_ext This compound Thiarabine_int This compound Thiarabine_ext->Thiarabine_int hENT Thiarabine_MP This compound-MP Thiarabine_int->Thiarabine_MP dCK Thiarabine_DP This compound-DP Thiarabine_MP->Thiarabine_DP dCMPK Thiarabine_TP This compound-TP (Active) Thiarabine_DP->Thiarabine_TP NDK DNA_Polymerase DNA Polymerase Thiarabine_TP->DNA_Polymerase Incorporation into DNA & Inhibition DNA DNA Synthesis & Elongation Apoptosis Apoptosis DNA->Apoptosis Chain Termination

Caption: Proposed mechanism of action for this compound in leukemia cells.

Experimental Protocols

The following is a representative experimental protocol for evaluating the in vivo efficacy of agents like this compound in leukemia xenograft models, based on established methodologies.[4][5][6][7]

1. Cell Lines and Animal Models:

  • Cell Lines: Human leukemia cell lines (e.g., HL-60, CCRF-CEM, MOLT-4, K-562) are cultured under standard conditions.

  • Animal Models: Immunocompromised mice, such as NOD/SCID or NSG mice (6-8 weeks old), are used to prevent graft rejection.

2. Xenograft Establishment:

  • Leukemia cells (typically 1 x 10^6 to 10 x 10^6 cells) are harvested and injected into the mice. Common routes of administration include intravenous (tail vein) or intraperitoneal injection.[6] For some models, intratibial injection may be used to establish bone marrow disease.[5]

  • Engraftment is monitored by assessing human CD45+ cells in the peripheral blood via flow cytometry.

3. Drug Administration:

  • Once leukemia is established (e.g., a certain percentage of human CD45+ cells in the blood), mice are randomized into treatment and control groups.

  • This compound: Administered orally or intraperitoneally, typically on a daily schedule.

  • Comparator Drugs (e.g., Cytarabine): Administered intraperitoneally or intravenously. Dosing schedules can vary, but a common regimen is daily for 5 consecutive days.[4][7]

  • The control group receives a vehicle solution.

4. Efficacy Endpoints:

  • Tumor Burden: Monitored by measuring the percentage of human CD45+ cells in the peripheral blood, bone marrow, and spleen at specified time points and at the end of the study.

  • Overall Survival: Mice are monitored daily, and the time to a predefined endpoint (e.g., significant weight loss, signs of distress, or hind-limb paralysis) is recorded. Survival curves are generated using the Kaplan-Meier method.

  • Toxicity: Monitored by daily measurement of body weight and observation for any adverse effects.

The diagram below illustrates a general workflow for a typical in vivo efficacy study.

Start Start Cell_Culture Culture Leukemia Cell Lines Start->Cell_Culture Implantation Implant Cells into Immunocompromised Mice Cell_Culture->Implantation Engraftment Monitor for Leukemia Engraftment Implantation->Engraftment Randomization Randomize Mice into Treatment Groups Engraftment->Randomization Treatment Administer this compound, Comparators, or Vehicle Randomization->Treatment Monitoring Monitor Tumor Burden & Animal Health Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Burden & Survival Monitoring->Endpoint End End Endpoint->End

Caption: General experimental workflow for in vivo leukemia model studies.

Conclusion

The available preclinical evidence strongly suggests that this compound holds significant promise as a novel therapeutic agent for leukemia. Its superior efficacy compared to a range of standard-of-care drugs in in vivo models, combined with a favorable pharmacological profile, warrants further investigation in clinical settings. Future studies should aim to provide detailed quantitative comparisons to further delineate the clinical potential of this compound.

References

Thiarabine vs. Other Nucleoside Analogs: A Head-to-Head Comparison for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the landscape of nucleoside analogs in oncology is both promising and complex. This guide provides a comprehensive, data-driven comparison of Thiarabine against other key nucleoside analogs—Cytarabine, Gemcitabine, Clofarabine, and Fludarabine—with a focus on preclinical efficacy, mechanisms of action, and resistance.

Executive Summary

This compound (T-araC), a cytarabine analog, has demonstrated significant preclinical antitumor activity, often superior to that of established nucleoside analogs, particularly against solid tumors.[1] Its unique pharmacological properties, including a longer intracellular half-life of its active triphosphate form and oral bioavailability, position it as a promising candidate for further clinical investigation.[1] This guide synthesizes available preclinical data to offer a clear comparison of these agents, providing researchers with the necessary information to inform future studies and drug development strategies.

Comparative Preclinical Efficacy

Preclinical studies, primarily in xenograft models of human cancers, have provided a wealth of comparative data on the efficacy of this compound and other nucleoside analogs.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in vitro. The following table summarizes IC50 values for this compound and Cytarabine in various leukemia cell lines.

Cell LineThis compound IC50 (µM)Cytarabine IC50 (µM)Reference
MV4-11-PNot specified0.26[2]
MV4-11-R (Resistant)Not specified3.37[2]
In Vivo Antitumor Activity (Xenograft Models)

This compound has consistently shown superior antitumor activity in various human tumor xenograft models compared to other nucleoside analogs.

Xenograft ModelThis compound EfficacyComparator EfficacyKey FindingsReference
Leukemia/Lymphoma PanelCurative against HL-60 and AS283; tumor regressions in others.More efficacious than ara-C, clofarabine, fludarabine, cladribine, and gemcitabine in several models.This compound demonstrates broad and potent activity in hematological malignancy models.[3]
Solid Tumor XenograftsExcellent activity.Cytarabine is poorly active against solid tumors in vivo.This compound's efficacy against solid tumors is a significant advantage over Cytarabine.[1][4]

Mechanism of Action and Signaling Pathways

The antitumor activity of this compound and other pyrimidine nucleoside analogs hinges on their intracellular phosphorylation and subsequent interference with DNA synthesis.

Upon cellular uptake, these nucleoside analogs are phosphorylated to their active triphosphate forms. This process is initiated by deoxycytidine kinase (dCK), a rate-limiting enzyme.[4] The resulting triphosphates then compete with the natural nucleotide (dCTP) for incorporation into DNA by DNA polymerases. This incorporation leads to chain termination and inhibition of DNA synthesis, ultimately inducing apoptosis.[5][6]

Nucleoside_Analog_Activation_and_Action cluster_uptake Cellular Uptake cluster_activation Intracellular Activation cluster_action Mechanism of Action Nucleoside_Analog This compound / Cytarabine Gemcitabine Analog_MP Analog-Monophosphate Nucleoside_Analog->Analog_MP dCK Analog_DP Analog-Diphosphate Analog_MP->Analog_DP UMP-CMP Kinase Analog_TP Analog-Triphosphate (Active Form) Analog_DP->Analog_TP NDPK DNA_Polymerase DNA Polymerase Analog_TP->DNA_Polymerase DNA_Synthesis_Inhibition Inhibition of DNA Synthesis DNA_Polymerase->DNA_Synthesis_Inhibition Apoptosis Apoptosis DNA_Synthesis_Inhibition->Apoptosis

Caption: Activation and mechanism of action of pyrimidine nucleoside analogs.

Mechanisms of Resistance

Resistance to nucleoside analogs is a significant clinical challenge. Several mechanisms have been identified, primarily involving alterations in the metabolic activation pathway.

A primary mechanism of resistance is the downregulation or deficiency of deoxycytidine kinase (dCK), the enzyme responsible for the initial and rate-limiting phosphorylation step.[7] Reduced dCK activity leads to decreased levels of the active triphosphate form of the drug, thereby diminishing its cytotoxic effects.

Resistance_Mechanism cluster_drug Drug Action cluster_resistance Resistance Mechanism Nucleoside_Analog Nucleoside Analog Active_Metabolite Active Triphosphate Nucleoside_Analog->Active_Metabolite dCK Cytotoxicity Cell Death Active_Metabolite->Cytotoxicity dCK_Deficiency Reduced/Deficient deoxycytidine kinase (dCK) dCK_Deficiency->Active_Metabolite Inhibits phosphorylation

Caption: Role of deoxycytidine kinase (dCK) in nucleoside analog resistance.

Experimental Protocols

To facilitate the replication and extension of the findings presented, detailed methodologies for key preclinical assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for determining the IC50 of nucleoside analogs in adherent cancer cell lines.

  • Cell Seeding:

    • Culture cells to logarithmic growth phase.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.[8]

  • Drug Treatment:

    • Prepare a series of drug concentrations (e.g., 8-point serial dilutions) in culture medium.

    • Remove the existing medium from the wells and add 100 µL of the respective drug dilutions. Include a vehicle control (e.g., DMSO).

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).[8][9]

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Data Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the log of the drug concentration versus cell viability and fit a sigmoidal curve to determine the IC50 value.[10]

Preclinical Xenograft Study Workflow

This workflow describes the key steps in conducting an in vivo xenograft study to evaluate the antitumor efficacy of a nucleoside analog.

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture & Expansion Implantation 2. Subcutaneous Implantation into Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Drug Administration (e.g., Oral, IV) Randomization->Treatment Measurement 6. Tumor Volume & Body Weight Measurement Treatment->Measurement Endpoint 7. Endpoint Analysis: Tumor Growth Inhibition (TGI) Measurement->Endpoint

Caption: Workflow for a preclinical xenograft study.

Protocol Details:

  • Cell Preparation: Culture human cancer cells to 80-90% confluency and harvest. Resuspend cells in a suitable medium, sometimes mixed with a basement membrane extract to improve tumor take rate.[11][12]

  • Implantation: Subcutaneously inject a defined number of cells (e.g., 5 x 10^6) into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).[13][14]

  • Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 70-300 mm³).[13]

  • Randomization: Once tumors reach the desired size, randomize mice into treatment and control groups.[13]

  • Drug Administration: Administer the investigational drug and comparators according to the specified dose and schedule.

  • Monitoring: Measure tumor volume (using calipers) and mouse body weight regularly (e.g., 2-3 times per week).[13]

  • Endpoint Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) as a measure of efficacy. TGI is often calculated as: (1 - (mean volume of treated tumors / mean volume of control tumors)) x 100%.[15]

Conclusion and Future Directions

The preclinical data strongly suggest that this compound possesses a superior antitumor profile compared to several established nucleoside analogs, particularly in solid tumor models. Its oral bioavailability and distinct pharmacological properties warrant further investigation. Future head-to-head clinical trials are necessary to translate these promising preclinical findings into the clinical setting. Researchers are encouraged to utilize the provided protocols to conduct further comparative studies to fully elucidate the therapeutic potential of this compound and to identify patient populations most likely to benefit from this agent.

References

Thiarabine: A Paradigm Shift in Nucleoside Analog Antitumor Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of Thiarabine's preclinical performance showcases its significant advantages over established chemotherapeutic agents. In-depth analysis of experimental data from various preclinical models reveals this compound's superior antitumor activity, positioning it as a promising candidate for future cancer therapeutics.

This compound, a novel deoxycytidine analog, has consistently demonstrated exceptional antitumor activity in a multitude of human tumor xenografts in mice, outperforming standard-of-care nucleoside analogs such as cytarabine, gemcitabine, and clofarabine.[1] This superiority extends across both hematological malignancies and, notably, solid tumors, a domain where cytarabine has shown limited efficacy.[1][2] Key differentiating factors contributing to this compound's enhanced preclinical profile include its oral bioavailability (approximately 16%), suitability for once-daily dosing, and a unique biochemical pharmacology that leads to prolonged intracellular retention of its active metabolite.[1][3]

Comparative Efficacy in Preclinical Models

This compound has exhibited remarkable efficacy in various preclinical cancer models. In studies involving human leukemia and lymphoma xenografts, this compound was not only active against all tested cell lines but proved to be curative against HL-60 leukemia and AS283 lymphoma models.[2] Furthermore, it induced tumor regressions in CCRF-CEM, MOLT-4, and K-562 leukemia, as well as RL lymphoma models.[2] When compared to other agents in these hematological models, this compound was more efficacious than cytarabine, clofarabine, fludarabine monophosphate, cladribine, and gemcitabine in multiple instances.[2]

While specific quantitative data for direct head-to-head comparisons in comprehensive tables are not consistently available in the public domain, the collective evidence from numerous studies underscores this compound's superior preclinical performance. For instance, in the MC38 colon cancer model, this compound was among the agents that induced complete tumor regressions, highlighting its potent activity.

Table 1: In Vitro Cytotoxicity of this compound and Comparators (Illustrative)

Cell LineCancer TypeThis compound IC50 (µM)Cytarabine IC50 (µM)Gemcitabine IC50 (µM)
HL-60Acute Promyelocytic LeukemiaData not available~0.1 - 0.5Data not available
K-562Chronic Myelogenous LeukemiaData not available~0.2 - 1.0Data not available
CCRF-CEMAcute Lymphoblastic LeukemiaData not available~0.05 - 0.2Data not available
HCT-116Colon CarcinomaData not available>10~0.01 - 0.1
PANC-1Pancreatic CancerData not available>10~0.1 - 1.0

Table 2: In Vivo Antitumor Activity of this compound and Comparators in Human Tumor Xenograft Models

Tumor ModelCancer TypeThis compound Treatment RegimenComparative AgentsOutcome
HL-60Acute Promyelocytic LeukemiaNot specifiedCytarabine, Gemcitabine, ClofarabineCurative
AS283LymphomaNot specifiedCytarabine, Gemcitabine, ClofarabineCurative
CCRF-CEMAcute Lymphoblastic LeukemiaNot specifiedCytarabine, Gemcitabine, ClofarabineTumor Regression
MOLT-4Acute Lymphoblastic LeukemiaNot specifiedCytarabine, Gemcitabine, ClofarabineTumor Regression
K-562Chronic Myelogenous LeukemiaNot specifiedCytarabine, Gemcitabine, ClofarabineTumor Regression
RLLymphomaNot specifiedCytarabine, Gemcitabine, ClofarabineTumor Regression
Solid TumorsVariousNot specifiedCytarabineExcellent activity
MC38Colon CancerNot specifiedGemcitabine, DecitabineComplete Regression

Note: This table summarizes qualitative outcomes based on available literature. Detailed quantitative data on tumor growth inhibition percentages and specific treatment regimens for direct comparison are not consistently reported in a comparative format.

Mechanism of Action: Enhanced DNA Synthesis Inhibition

The primary mechanism underlying this compound's potent antitumor activity is its function as a nucleoside analog that disrupts DNA synthesis.[1] Upon cellular uptake, this compound is phosphorylated to its active triphosphate form, this compound-TP (T-araCTP).[4] T-araCTP then competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand by DNA polymerase. This incorporation leads to chain termination, thereby inhibiting DNA replication and ultimately inducing cell death.[4][5]

A key advantage of this compound over cytarabine lies in the significantly longer intracellular half-life of its active triphosphate metabolite.[1] This prolonged retention of T-araCTP within tumor cells leads to a more sustained inhibition of DNA synthesis, contributing to its superior efficacy.

While the primary mechanism is well-established, some evidence suggests that this compound may also exert its effects through the modulation of signaling pathways. However, detailed studies confirming a specific role for pathways such as the ERK signaling cascade in this compound's action are currently limited.

Thiarabine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell Thiarabine_ext This compound Thiarabine_int This compound Thiarabine_ext->Thiarabine_int Cellular Uptake T_araCMP This compound-MP Thiarabine_int->T_araCMP Phosphorylation (Deoxycytidine Kinase) T_araCDP This compound-DP T_araCMP->T_araCDP Phosphorylation T_araCTP This compound-TP (Active) T_araCDP->T_araCTP Phosphorylation DNA_Polymerase DNA Polymerase T_araCTP->DNA_Polymerase DNA_synthesis DNA Synthesis DNA_Polymerase->DNA_synthesis Incorporation into DNA Chain_Termination DNA Chain Termination DNA_synthesis->Chain_Termination Apoptosis Apoptosis Chain_Termination->Apoptosis

Caption: Intracellular activation and mechanism of action of this compound.

Experimental Protocols

The preclinical evaluation of this compound's antitumor activity has been conducted using established and rigorous experimental methodologies. The following provides a generalized overview of the protocols typically employed in these studies.

In Vitro Cell Viability Assays

  • Cell Lines: A panel of human cancer cell lines, including those from leukemia, lymphoma, colon, lung, and pancreatic cancers, are cultured under standard conditions.

  • Drug Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound and comparator drugs (e.g., cytarabine, gemcitabine) for a specified duration (e.g., 72 hours).

  • Viability Assessment: Cell viability is determined using standard assays such as MTS or CellTiter-Glo, which measure metabolic activity or ATP content, respectively.

  • Data Analysis: The half-maximal inhibitory concentration (IC50), the drug concentration required to inhibit cell growth by 50%, is calculated for each drug in each cell line to compare their cytotoxic potency.

In Vivo Human Tumor Xenograft Studies

  • Animal Models: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Tumor Implantation: Human cancer cells are suspended in a suitable medium (e.g., Matrigel) and implanted subcutaneously into the flanks of the mice.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements (Volume = (width^2 x length)/2).

  • Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound and comparator drugs are administered via relevant routes (e.g., intraperitoneal, oral) at specified doses and schedules.

  • Efficacy Evaluation: Antitumor efficacy is assessed by measuring tumor growth inhibition, tumor regression, and in some cases, time to tumor progression or overall survival of the animals.

  • Toxicity Assessment: The toxicity of the treatments is monitored by recording changes in body weight and observing the general health of the mice.

Xenograft_Workflow start Human Tumor Cell Culture implant Subcutaneous Implantation in Immunocompromised Mice start->implant growth Tumor Growth to Palpable Size implant->growth randomize Randomization into Treatment Groups growth->randomize treat Drug Administration (this compound vs. Comparators) randomize->treat monitor Tumor Volume & Body Weight Measurement treat->monitor Repeated Cycles endpoint Endpoint Analysis: Tumor Growth Inhibition, Regression, Survival monitor->endpoint

Caption: General workflow for preclinical xenograft studies.

References

Thiarabine: A Preclinical Comparative Analysis Against Standard-of-Care in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Thiarabine (T-araC), a novel nucleoside analog, has demonstrated significant promise in preclinical studies, positioning it as a potential therapeutic agent for various malignancies. This guide provides a comparative overview of this compound against established standard-of-care drugs, focusing on available preclinical data. To date, comprehensive quantitative data from comparative clinical trials remains limited in the public domain.

Mechanism of Action

This compound is an analog of cytarabine (ara-C) and functions as an antimetabolite.[1][2] Its mechanism of action involves intracellular phosphorylation to its active triphosphate form, this compound triphosphate (T-araCTP).[1][2] T-araCTP then competes with the natural nucleoside, cytidine, for incorporation into DNA. This incorporation disrupts DNA replication and RNA synthesis, ultimately leading to chain termination and inhibition of tumor cell proliferation.[1][2] Preclinical evidence suggests that this compound may have a longer half-life and higher efficacy compared to cytarabine.[2]

This compound This compound (T-araC) T_araCTP This compound Triphosphate (T-araCTP) This compound->T_araCTP Intracellular Phosphorylation DNA_Replication DNA Replication & RNA Synthesis T_araCTP->DNA_Replication Competes with Cytidine for Incorporation into DNA Inhibition Inhibition of Proliferation & Cell Death DNA_Replication->Inhibition Leads to

Fig. 1: this compound's Mechanism of Action

Preclinical Comparative Efficacy

Preclinical studies utilizing human tumor xenograft models in mice have consistently demonstrated this compound's potent antitumor activity, often superior to that of standard-of-care agents across a range of hematologic and solid tumors.[1][3]

Hematologic Malignancies

In models of leukemia and lymphoma, this compound has shown greater efficacy compared to several established drugs.[4]

Tumor ModelThis compound Efficacy Compared to Standard-of-CareReference
Leukemia/Lymphoma ModelsMore efficacious than ara-C/palmO-ara-C in 4 models[4]
More efficacious than clofarabine in 3 models[4]
More efficacious than fludarabine monophosphate in 5 models[4]
More efficacious than cladribine in 4 models[4]
More efficacious than gemcitabine in 6 models[4]

Table 1: Preclinical Efficacy of this compound in Hematologic Malignancy Xenograft Models

Solid Tumors

A notable advantage of this compound in preclinical settings is its demonstrated activity against solid tumor xenografts, a characteristic not as prominent with cytarabine.[1] This suggests a broader potential clinical utility for this compound.

Clinical Trial Status

This compound has been evaluated in at least three Phase I clinical trials, which have indicated some level of activity in heavily pretreated patients with both hematologic malignancies and solid tumors.[1][3] In 2010, a Phase I/II dose-escalation study was initiated for patients with various leukemias and lymphomas (NCT01139151).[5] However, detailed quantitative results from these trials, particularly data from direct comparisons with standard-of-care drugs, are not yet widely available in published literature.

Experimental Protocols

The preclinical data presented is primarily derived from in vivo studies using human tumor xenograft models in immunocompromised mice. The general methodology for these studies is outlined below.

Representative Xenograft Study Workflow

cluster_0 Study Initiation cluster_1 Treatment Phase cluster_2 Data Collection & Analysis A Human Tumor Cell Line Culture & Expansion B Implantation of Tumor Cells into Immunocompromised Mice A->B C Tumor Growth to Palpable Size B->C D Randomization of Mice into Treatment & Control Groups C->D E Administration of this compound or Standard-of-Care Drug D->E F Vehicle Administration (Control Group) D->F G Regular Measurement of Tumor Volume & Body Weight E->G F->G H Monitoring for Toxicity & Survival G->H I Statistical Analysis of Antitumor Efficacy H->I

Fig. 2: Xenograft Model Experimental Workflow

Key Methodological Steps:

  • Cell Lines and Culture: Human leukemia, lymphoma, or solid tumor cell lines are cultured in appropriate media and conditions to ensure viability and proliferation.

  • Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor xenografts.

  • Tumor Implantation: A predetermined number of cancer cells are implanted, typically subcutaneously, into the flanks of the mice.

  • Tumor Growth and Staging: Tumors are allowed to grow to a specific size before the commencement of treatment.

  • Treatment Administration: Mice are randomized into different treatment groups, including a control group receiving a vehicle solution, a group receiving this compound, and groups receiving standard-of-care drugs. The drugs are administered according to a specified dose and schedule.

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Tumor volume is measured at regular intervals. Other endpoints may include tumor regression and overall survival.

  • Toxicity Assessment: Animal body weight and general health are monitored as indicators of treatment-related toxicity.

  • Statistical Analysis: Tumor growth data and survival curves are statistically analyzed to compare the efficacy of this compound with the control and standard-of-care treatments.

Conclusion

References

Thiarabine: A Preclinical Meta-analysis and Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of preclinical data on Thiarabine (also known as 4'-thio-ara-C), a nucleoside analog with significant anticancer potential. It objectively compares this compound's performance against other established chemotherapeutic agents and provides supporting experimental data to inform future research and development.

Executive Summary

This compound has consistently demonstrated superior antitumor activity in preclinical studies compared to several established nucleoside analogs, including cytarabine, gemcitabine, clofarabine, and fludarabine.[1][2] Its efficacy extends to both hematologic malignancies and solid tumors. The primary mechanism of action involves its phosphorylation to the active triphosphate form, this compound-TP (T-araCTP), which potently inhibits DNA synthesis and is retained for a prolonged period within tumor cells.[1][3] Preclinical evidence also supports the use of this compound in combination with other anticancer agents to achieve synergistic effects.

Comparative In Vitro Cytotoxicity

Table 1: Summary of In Vitro Activity of this compound and Comparators

Cell LineCancer TypeThis compound IC50Comparator IC50Comparator AgentReference
L1210LeukemiaPotentLess PotentHydroxyurea[4]
KBNasopharyngeal CarcinomaActiveActiveHydroxyurea[4]
HL-60LeukemiaCurative in vivoN/AN/A[2]
AS283LymphomaCurative in vivoN/AN/A[2]
CCRF-CEMLeukemiaTumor Regression in vivoN/AN/A[2]
MOLT-4LeukemiaTumor Regression in vivoN/AN/A[2]
K-562LeukemiaTumor Regression in vivoN/AN/A[2]
RLLymphomaTumor Regression in vivoN/AN/A[2]

Note: Specific IC50 values from a single comprehensive source are limited. The table reflects the reported activity from in vivo studies where specific cell lines were used to establish xenografts.

Comparative In Vivo Efficacy

This compound has demonstrated remarkable efficacy in human tumor xenograft models in mice, often leading to complete tumor regression or cures.

Table 2: Summary of In Vivo Antitumor Activity of this compound in Human Tumor Xenograft Models

Tumor ModelCancer TypeThis compound EfficacyComparator EfficacyComparator Agent(s)Reference
Multiple ModelsLeukemia & LymphomaMore efficacious in 6 modelsLess efficaciousGemcitabine[2]
Multiple ModelsLeukemia & LymphomaMore efficacious in 5 modelsLess efficaciousFludarabine monophosphate[2]
Multiple ModelsLeukemia & LymphomaMore efficacious in 4 modelsLess efficaciousara-C/palmO-ara-C, Cladribine[2]
Multiple ModelsLeukemia & LymphomaMore efficacious in 3 modelsLess efficaciousClofarabine[2]
RPMI-8226MyelomaNo appreciable activityN/AN/A[2]

Combination Therapy:

Preclinical studies have shown that combining this compound with other clinical anticancer agents can result in additive or greater than additive (synergistic) antitumor activity.

Table 3: Efficacy of this compound in Combination Therapy in Human Tumor Xenograft Models

Combination AgentTumor Model (Cancer Type)Observed EffectReference
IrinotecanDLD-1 (Colon)Greater than additive[5]
PaclitaxelPC-3 (Prostate)Greater than additive[5]
CisplatinPC-3 (Prostate)Greater than additive[5]
CyclophosphamideRL (Lymphoma)Greater than additive[5]
IrinotecanNCI-H460 (NSCLC)Additive[5]
CisplatinNCI-H460 (NSCLC)Additive[5]
MethotrexateCCRF-CEM (Leukemia)Additive[5]
IrinotecanHT29 (Colon)Less than additive[5]
PaclitaxelNCI-H460 (NSCLC)Less than additive[5]
CisplatinNCI-H23 (NSCLC)Less than additive[5]

Mechanism of Action

This compound is a prodrug that requires intracellular activation. Its mechanism of action can be summarized in the following steps:

  • Cellular Uptake: this compound enters the cell.

  • Phosphorylation: It is converted to its active triphosphate form, T-araCTP, by cellular kinases.

  • Inhibition of DNA Synthesis: T-araCTP competes with the natural nucleotide, dCTP, for incorporation into the growing DNA strand by DNA polymerase.

  • Chain Termination: The incorporation of T-araCTP leads to the termination of DNA chain elongation.

  • Induction of Apoptosis: The disruption of DNA replication ultimately triggers programmed cell death (apoptosis) in rapidly dividing cancer cells.

A key advantage of this compound is the long intracellular retention time of its active metabolite, T-araCTP, which contributes to its sustained inhibitory effect on DNA synthesis.[1]

Thiarabine_Mechanism_of_Action cluster_cell Cancer Cell cluster_dna DNA Synthesis Thiarabine_ext This compound (extracellular) Thiarabine_int This compound Thiarabine_ext->Thiarabine_int Uptake T_araCMP This compound-MP Thiarabine_int->T_araCMP Phosphorylation T_araCDP This compound-DP T_araCMP->T_araCDP Phosphorylation T_araCTP This compound-TP (T-araCTP) (Active Metabolite) T_araCDP->T_araCTP Phosphorylation DNA_Polymerase DNA Polymerase T_araCTP->DNA_Polymerase Inhibits DNA_Strand Growing DNA Strand DNA_Polymerase->DNA_Strand Apoptosis Apoptosis DNA_Polymerase->Apoptosis Inhibition leads to dCTP dCTP dCTP->DNA_Polymerase Incorporated into

Caption: this compound's mechanism of action.

Experimental Protocols

In Vivo Human Tumor Xenograft Studies
  • Animal Models: Studies typically utilize immunodeficient mice (e.g., nude or SCID) to allow for the growth of human tumor xenografts.

  • Tumor Implantation: Human cancer cell lines (e.g., HL-60, CCRF-CEM, DLD-1, PC-3) are cultured and then subcutaneously injected into the flanks of the mice. Tumor growth is monitored regularly.

  • Drug Administration: this compound is typically administered intraperitoneally (i.p.) on a daily schedule (e.g., daily for nine consecutive days).[5] Dosages are optimized for each tumor model. For combination studies, the second agent is administered according to its established protocol, which may be i.p. or intravenous (i.v.).[5]

  • Efficacy Evaluation: Antitumor efficacy is assessed by measuring tumor volume over time. The time for the tumor to reach a predetermined size (e.g., three doublings) is a common endpoint.[5] Body weight is also monitored as an indicator of toxicity.

Xenograft_Workflow start Start culture Culture Human Cancer Cell Lines start->culture implant Subcutaneous Implantation of Cells into Mice culture->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize Mice into Treatment Groups monitor_growth->randomize treat Administer this compound and/or Comparator Drugs randomize->treat measure Measure Tumor Volume and Body Weight treat->measure Repeatedly endpoint Endpoint Analysis: Tumor Growth Inhibition, Toxicity Assessment measure->endpoint end End endpoint->end

Caption: General workflow for in vivo xenograft studies.

Pharmacokinetics

Preclinical studies have indicated that this compound has an oral bioavailability of approximately 16%.[1] This suggests that while oral administration is possible, intravenous or intraperitoneal routes may provide more consistent drug exposure in a research setting. A key pharmacokinetic advantage of this compound is the long intracellular half-life of its active triphosphate metabolite, T-araCTP.[1][3] More detailed pharmacokinetic parameters such as plasma half-life, clearance, and volume of distribution are not extensively reported in the reviewed preclinical literature.

Conclusion

The preclinical data strongly support the continued investigation of this compound as a potent anticancer agent. Its broad spectrum of activity, superiority over several existing chemotherapies in animal models, and potential for synergistic combinations make it a promising candidate for further clinical development. Future preclinical studies should focus on elucidating detailed pharmacokinetic and pharmacodynamic relationships to optimize dosing schedules and further explore mechanisms of resistance. Phase I/II clinical trials for this compound in patients with hematological malignancies have been initiated.[6]

References

Navigating Nucleoside Analog Resistance: A Comparative Guide to Thiarabine and Cytarabine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance between analogous cancer therapeutics is paramount. This guide provides a detailed comparison of Thiarabine and cytarabine, focusing on their mechanisms of action, resistance profiles, and the preclinical data supporting their differential efficacy.

Cytarabine (ara-C) has long been a cornerstone in the treatment of hematological malignancies, particularly acute myeloid leukemia (AML). However, the development of resistance remains a significant clinical challenge. This compound (4'-thio-ara-C), a nucleoside analog of cytarabine, has emerged as a potential alternative with a distinct preclinical profile. This guide delves into the experimental data comparing these two agents to inform future research and development.

Comparative Efficacy and Physicochemical Properties

FeatureCytarabineThis compoundReference(s)
Mechanism of Action Inhibits DNA synthesis after phosphorylation to its active triphosphate form (ara-CTP).Similar to cytarabine, inhibits DNA and RNA synthesis after phosphorylation to its active triphosphate form (T-araCTP).[1][2]
Primary Cellular Uptake Human Equilibrative Nucleoside Transporter 1 (hENT1)Inferred to be similar to cytarabine, utilizing nucleoside transporters.[3][4]
Activation Phosphorylation by deoxycytidine kinase (dCK) is the rate-limiting step.Requires phosphorylation, with dCK likely playing a key role.[5]
Preclinical Efficacy Standard-of-care for AML, but inactive against solid tumors.Superior antitumor activity in preclinical xenograft models of leukemia and lymphoma; also active against solid tumors.[1][6]
Oral Bioavailability Not effective orally.Approximately 16%.[1]
Active Metabolite Retention Shorter retention of ara-CTP in tumor cells.Longer retention of T-araCTP in tumor cells, contributing to potent inhibition of DNA synthesis.[1]

Cross-Resistance Profile

While direct head-to-head studies of this compound on a comprehensive panel of cytarabine-resistant cell lines are limited in the public domain, existing data and mechanistic understanding allow for strong inferences regarding their cross-resistance profiles.

Resistance Mechanism in CytarabineEffect on Cytarabine EfficacyPredicted Effect on this compound EfficacyRationale & Reference(s)
Decreased Deoxycytidine Kinase (dCK) Expression/Activity High-level resistanceHigh-level resistanceThis compound, like cytarabine, requires phosphorylation by dCK for its activation. dCK deficiency is a well-established mechanism of resistance to cytarabine and is likely to confer cross-resistance to this compound.[5][7][8]
Decreased Human Equilibrative Nucleoside Transporter 1 (hENT1) Expression/Activity ResistanceLikely resistanceReduced cellular uptake via hENT1 would limit the intracellular concentration of this compound, thereby reducing its efficacy.[3][4]
Increased Drug Efflux (e.g., ABCC4) ResistancePotential resistanceIf this compound is a substrate for the same efflux pumps as cytarabine, its intracellular concentration and efficacy would be reduced.[9]
Increased Cytidine Deaminase (CDA) Activity Increased inactivation of cytarabinePotentially less susceptibleThe structural modification in this compound (sulfur for oxygen in the sugar moiety) may alter its affinity for CDA, potentially making it less susceptible to deamination. This could be a key advantage in overcoming this specific resistance mechanism.[8]

Noteworthy Observation: Interestingly, some preclinical studies have reported that while cytarabine may appear more cytotoxic in in vitro cell culture experiments, this compound demonstrates superior antitumor activity in vivo.[10] This suggests that factors beyond simple cellular cytotoxicity, such as pharmacokinetics, biodistribution, and the longer retention of its active metabolite, may contribute significantly to this compound's overall efficacy.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the study of cross-resistance between this compound and cytarabine.

Establishment of Cytarabine-Resistant Cell Lines

This protocol describes a common method for generating cytarabine-resistant cell lines through continuous exposure to escalating drug concentrations.

  • Cell Line Selection: Begin with a parental cancer cell line of interest (e.g., HL-60, K562 for leukemia).

  • Initial IC50 Determination: Perform a dose-response assay (e.g., MTT or CCK-8) to determine the initial 50% inhibitory concentration (IC50) of cytarabine for the parental cell line.

  • Initial Drug Exposure: Culture the parental cells in media containing cytarabine at a concentration equal to the IC50.

  • Monitoring and Recovery: Monitor the cells for signs of cell death. When a small population of surviving cells begins to proliferate, allow them to recover to approximately 80% confluency.

  • Dose Escalation: Subculture the recovered cells and expose them to a gradually increasing concentration of cytarabine (e.g., 1.5 to 2-fold increase).

  • Iterative Selection: Repeat steps 4 and 5 for several months. The stringency of selection can be increased by using higher starting concentrations or more rapid dose escalations.

  • Confirmation of Resistance: Periodically, perform dose-response assays on the selected cell population and compare the IC50 to that of the parental cell line. A significant increase in the IC50 indicates the development of resistance.

  • Clonal Selection (Optional): To ensure a homogenous resistant population, single-cell cloning can be performed from the resistant pool.

  • Characterization: Once a stable resistant line is established, characterize the underlying mechanism of resistance (e.g., sequencing of dCK, expression analysis of hENT1).

Reference for general methodology:[3][11][12][13][14]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: The following day, treat the cells with serial dilutions of this compound or cytarabine. Include untreated and vehicle-treated controls.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the results as a dose-response curve and determine the IC50 value using non-linear regression analysis.

Reference for general methodology:[2][3]

Visualizing the Mechanisms and Workflows

To better illustrate the complex biological processes and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus hENT1 hENT1 (Transporter) Cytarabine Cytarabine (ara-C) hENT1->Cytarabine Efflux Efflux Pumps (e.g., ABCC4) Cytarabine->Efflux Efflux dCK dCK (Deoxycytidine Kinase) Cytarabine->dCK Phosphorylation (Rate-limiting) CDA CDA (Cytidine Deaminase) Cytarabine->CDA Deamination ara_CMP ara-CMP ara_CDP ara-CDP ara_CMP->ara_CDP ara_CTP ara-CTP (Active) ara_CDP->ara_CTP DNA_poly DNA Polymerase ara_CTP->DNA_poly dCK->ara_CMP ara_U ara-U (Inactive) CDA->ara_U DNA_synthesis DNA Synthesis Inhibition DNA_poly->DNA_synthesis Cytarabine_out Extracellular Cytarabine Cytarabine_out->hENT1 Uptake

Caption: Mechanism of action and resistance of cytarabine.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Transporter Nucleoside Transporter (e.g., hENT1) This compound This compound Transporter->this compound dCK dCK (Deoxycytidine Kinase) This compound->dCK Phosphorylation T_ara_CMP T-ara-CMP T_ara_CDP T-ara-CDP T_ara_CMP->T_ara_CDP T_ara_CTP T-ara-CTP (Active) T_ara_CDP->T_ara_CTP DNA_poly DNA/RNA Polymerase T_ara_CTP->DNA_poly dCK->T_ara_CMP Synthesis_inhibition DNA/RNA Synthesis Inhibition DNA_poly->Synthesis_inhibition Thiarabine_out Extracellular This compound Thiarabine_out->Transporter Uptake

Caption: Proposed mechanism of action for this compound.

start Start with Parental and Cytarabine-Resistant Cell Lines seed_plates Seed Cells in 96-well Plates start->seed_plates treat_drugs Treat with Serial Dilutions of this compound and Cytarabine seed_plates->treat_drugs incubate Incubate for 72 hours treat_drugs->incubate mtt_assay Perform Cytotoxicity Assay (e.g., MTT) incubate->mtt_assay read_plates Measure Absorbance mtt_assay->read_plates analyze_data Analyze Data: - Calculate % Viability - Generate Dose-Response Curves read_plates->analyze_data determine_ic50 Determine IC50 Values analyze_data->determine_ic50 compare Compare IC50 Values (Parental vs. Resistant) determine_ic50->compare end Conclusion on Cross-Resistance compare->end

Caption: Experimental workflow for assessing cross-resistance.

References

Thiarabine vs. Ara-C: A Comparative Guide to Therapeutic Index

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of chemotherapeutic agents for hematological malignancies, the nucleoside analog cytarabine (Ara-C) has long been a cornerstone of treatment. However, the search for agents with an improved therapeutic index—maximizing anti-tumor efficacy while minimizing toxicity—has led to the development of novel analogs. One such promising candidate is Thiarabine. This guide provides a detailed comparison of the therapeutic index of this compound versus Ara-C, supported by preclinical experimental data, for researchers, scientists, and drug development professionals.

Executive Summary

This compound, a sulfur-substituted analog of Ara-C, demonstrates a superior preclinical therapeutic profile. Key advantages include enhanced efficacy in leukemia and lymphoma models, activity against solid tumors (a feature lacking in Ara-C), and a longer intracellular retention of its active metabolite. While direct comparative toxicity data is limited in publicly available literature, the enhanced anti-tumor activity of this compound suggests a potentially wider therapeutic window.

Data Presentation

Table 1: In Vitro Cytotoxicity
Cell LineCancer TypeAra-C IC50 (µM)This compound IC50 (µM)
HL-60Acute Promyelocytic Leukemia14.24Data not available in comparative studies
KG-1Acute Myelogenous Leukemia18.21Data not available in comparative studies
THP-1Acute Monocytic Leukemia23.2Data not available in comparative studies
Primary AML Cells (PBMC)Acute Myeloid Leukemia11.48Data not available in comparative studies
Primary AML Cells (BMMC)Acute Myeloid Leukemia10.29Data not available in comparative studies

Note: The provided Ara-C IC50 values are from a study assessing sensitization with other agents and may vary between experiments.[1] Direct, side-by-side comparative studies providing IC50 values for both compounds under identical conditions are needed for a definitive quantitative comparison.

Table 2: In Vivo Efficacy in Human Leukemia & Lymphoma Xenograft Models

Preclinical studies utilizing human tumor xenografts in immunodeficient mice have demonstrated the superior efficacy of this compound compared to Ara-C in several models of hematological malignancies.[2][3]

Xenograft ModelCancer TypeThis compound EfficacyAra-C Efficacy
HL-60Acute Promyelocytic LeukemiaCurativeActive, but less efficacious than this compound
AS283LymphomaCurativeNot reported in direct comparison
CCRF-CEMAcute Lymphoblastic LeukemiaTumor RegressionActive, but less efficacious than this compound
MOLT-4Acute Lymphoblastic LeukemiaTumor RegressionActive, but less efficacious than this compound
K-562Chronic Myelogenous LeukemiaTumor RegressionActive, but less efficacious than this compound
RLLymphomaTumor RegressionActive, but less efficacious than this compound

Note: "Curative" and "Tumor Regression" are as described in the source literature. Specific quantitative data such as tumor growth inhibition percentage or tumor growth delay were not presented in a comparative format in the available search results.

Table 3: Comparative Toxicity Profile
Toxicity ParameterAra-CThis compound
Hematological Myelosuppression (dose-limiting)Expected myelosuppression (as a nucleoside analog)
Gastrointestinal Nausea, vomiting, mucositis, diarrheaTo be fully characterized in clinical trials
Neurological Cerebellar toxicity, peripheral neuropathy (at high doses)To be fully characterized in clinical trials
Other Fever, rash, liver dysfunctionTo be fully characterized in clinical trials

Mechanism of Action and Signaling Pathways

Both this compound and Ara-C are pyrimidine nucleoside analogs that exert their cytotoxic effects by inhibiting DNA synthesis. Upon cellular uptake, they are phosphorylated to their active triphosphate forms, which are then incorporated into DNA, leading to chain termination and apoptosis.

A key difference lies in the biochemical pharmacology of their active metabolites. The triphosphate form of this compound (T-araCTP) exhibits a longer intracellular half-life compared to the triphosphate form of Ara-C (ara-CTP).[4] This prolonged retention of the active metabolite in tumor cells likely contributes to the superior anti-tumor activity of this compound.[4]

Ara-C Induced Apoptotic Signaling Pathway

Ara-C-induced DNA damage triggers a complex apoptotic signaling cascade. One of the key pathways involves the activation of p38 MAP kinase (MAPK), which in turn can lead to the downregulation of the anti-apoptotic protein Mcl-1, thereby promoting apoptosis.

AraC_Pathway Ara-C Ara-C Ara-CTP Ara-CTP Ara-C->Ara-CTP Phosphorylation DNA_Damage DNA Damage & Inhibition of DNA Synthesis Ara-CTP->DNA_Damage p38_MAPK p38 MAPK Activation DNA_Damage->p38_MAPK Mcl1_Down Mcl-1 Downregulation p38_MAPK->Mcl1_Down Apoptosis Apoptosis Mcl1_Down->Apoptosis

Caption: Ara-C induced apoptosis pathway.

This compound Mechanism of Action Workflow

The workflow for this compound's mechanism of action is similar to Ara-C but is distinguished by the enhanced stability and retention of its active form.

Thiarabine_Workflow cluster_cell Tumor Cell Thiarabine_in This compound T_araCTP This compound Triphosphate (T-araCTP) Thiarabine_in->T_araCTP Phosphorylation DNA_Incorp Incorporation into DNA T_araCTP->DNA_Incorp Long_Retention Longer Intracellular Retention T_araCTP->Long_Retention DNA_Synth_Block DNA Synthesis Blockage DNA_Incorp->DNA_Synth_Block Apoptosis Apoptosis DNA_Synth_Block->Apoptosis

Caption: this compound's mechanism of action workflow.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Ara-C.

Materials:

  • Leukemia cell lines (e.g., HL-60, K-562, etc.)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound and Ara-C stock solutions

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Drug Treatment: Prepare serial dilutions of this compound and Ara-C in culture medium. Add 100 µL of the drug dilutions to the respective wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Human Leukemia Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound and Ara-C in a mouse model.

Objective: To compare the in vivo anti-tumor activity of this compound and Ara-C.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG mice)

  • Human leukemia cells (e.g., CCRF-CEM)

  • Matrigel (optional)

  • This compound and Ara-C formulations for injection

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 5-10 x 10^6 human leukemia cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound, Ara-C).

  • Drug Administration: Administer the drugs according to the desired schedule and route (e.g., intraperitoneal or intravenous injection).

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a general indicator of toxicity.

  • Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, or if mice show signs of excessive toxicity.

  • Data Analysis: Compare the tumor growth curves between the different treatment groups. Efficacy can be expressed as tumor growth inhibition (TGI) or tumor growth delay (TGD).

Conclusion

The available preclinical evidence strongly suggests that this compound possesses a more favorable therapeutic index than Ara-C for the treatment of hematological malignancies. Its superior efficacy in animal models, coupled with its activity against solid tumors, positions it as a promising next-generation nucleoside analog. However, a comprehensive evaluation of its therapeutic index will require further data from ongoing and future clinical trials to fully characterize its safety and efficacy profile in humans. The experimental protocols provided herein offer a standardized framework for the continued investigation and comparison of these and other novel anti-cancer agents.

References

Safety Operating Guide

Navigating the Safe Disposal of Thiarabine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of cytotoxic compounds like Thiarabine are paramount to ensuring laboratory safety and regulatory compliance. This guide provides essential, step-by-step logistical and safety information for the disposal of this compound, based on established best practices for cytotoxic and hazardous drugs. In the absence of specific disposal protocols for this compound, these procedures offer a robust framework for managing waste streams containing this potent anti-tumor agent.

Immediate Safety and Handling Protocols

This compound, as a cytotoxic agent, is classified as a hazardous substance.[1][2] All personnel handling this compound or its waste must be trained on the potential hazards and the appropriate safety procedures.[3][4] The primary goals are to prevent exposure and environmental contamination.

Personal Protective Equipment (PPE): When handling this compound in any form (powder, liquid, or waste), the following PPE is mandatory:

  • Gloves: Two pairs of chemotherapy-tested gloves are recommended.[5]

  • Gown: A disposable, impermeable gown with closed front and cuffs.[6]

  • Eye and Face Protection: Safety goggles or a full-face shield.[2]

  • Respiratory Protection: A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form or when there is a risk of aerosolization.[2]

Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated. A common practice for cytotoxic drugs involves a two-step process of washing with a detergent solution followed by a suitable inactivating agent, if available, or thorough rinsing. All cleaning materials must be disposed of as cytotoxic waste.[5]

Quantitative Data Summary for Cytotoxic Waste Disposal

The following table summarizes key quantitative and qualitative parameters for the disposal of cytotoxic waste, applicable to this compound.

ParameterGuidelineSource
Waste Segregation All this compound-contaminated waste must be segregated from general and other chemical waste streams.[4][7]
Container Type Use designated, leak-proof, puncture-resistant containers clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste".[1][8]
Container Color Coding Yellow containers with a purple lid for sharps; yellow and purple bags for non-sharps are common.[1][1]
Container Fill Level Containers should not be filled more than three-quarters full to prevent spillage and facilitate safe sealing.[8]
Labeling All waste containers must be clearly labeled with the contents (e.g., "this compound Waste"), the hazard symbol for cytotoxic agents, and the date of accumulation.[7][9]
Final Disposal Method High-temperature incineration is the required method for the ultimate disposal of cytotoxic waste to ensure complete destruction of the active compound.[1]

Experimental Protocol: Small-Scale Spill Inactivation and Cleanup

This protocol outlines a best-practice procedure for managing a small spill of this compound in a laboratory setting. This is a general guideline for cytotoxic compounds and should be adapted to specific laboratory safety protocols.

Materials:

  • Cytotoxic drug spill kit

  • Personal Protective Equipment (as listed above)

  • Absorbent pads

  • Designated cytotoxic waste containers

  • Detergent solution

  • 70% Isopropyl alcohol

Procedure:

  • Alert Personnel and Secure the Area: Immediately alert others in the vicinity of the spill. Restrict access to the contaminated area.

  • Don Appropriate PPE: Before beginning cleanup, ensure all required personal protective equipment is worn correctly.

  • Contain the Spill:

    • Liquids: Gently cover the spill with absorbent pads, working from the outside in to prevent spreading.

    • Solids: Carefully cover the powder with damp absorbent pads to avoid generating dust. Do not dry sweep.

  • Clean the Area:

    • Carefully pick up the absorbent pads and any broken glass (using forceps) and place them in the designated cytotoxic waste container.

    • Clean the spill area with a detergent solution, again working from the outside in.

    • Rinse the area with clean water.

    • Wipe the area with 70% isopropyl alcohol and allow it to air dry.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves, gowns, and absorbent pads, must be placed in the cytotoxic waste container.[6]

  • Decontaminate and Doff PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of all disposable PPE as cytotoxic waste.

  • Wash Hands: Thoroughly wash hands with soap and water.

  • Document the Incident: Report the spill to the laboratory supervisor and document the incident according to institutional procedures.

Logical Workflow for this compound Waste Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper management and disposal of this compound waste.

Thiarabine_Disposal_Workflow This compound Waste Disposal Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A This compound Waste Generated (e.g., unused drug, contaminated labware, PPE) B Segregate at Point of Generation A->B Immediate Action C Place in Labeled, Leak-Proof Cytotoxic Waste Container B->C Proper Containment D Store in Secure, Designated Area C->D Secure Holding E Arrange for Pickup by Licensed Hazardous Waste Vendor D->E Scheduled Removal F Transport to Approved Disposal Facility E->F Compliant Transport G High-Temperature Incineration F->G Ultimate Destruction

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these rigorous procedures, research professionals can mitigate the risks associated with this compound and ensure the safety of laboratory personnel and the environment. Always consult your institution's specific Environmental Health and Safety (EH&S) guidelines for detailed requirements.

References

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Thiarabine

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